N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine
Descripción
BenchChem offers high-quality N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H29N3O7 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-3-acetyloxy-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H29N3O7/c1-11(2)8-16(20(28)29)22-19(27)17(10-30-12(3)24)23-18(26)15(21)9-13-4-6-14(25)7-5-13/h4-7,11,15-17,25H,8-10,21H2,1-3H3,(H,22,27)(H,23,26)(H,28,29)/t15-,16-,17-/m0/s1 |
Clave InChI |
UPTJEWVVYOYBFJ-ULQDDVLXSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](COC(=O)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(COC(=O)C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origen del producto |
United States |
A Technical Guide to the Structural and Conformational Analysis of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine
Abstract: This technical guide provides a comprehensive framework for the structural and conformational analysis of the novel tripeptide, N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine (Tyr-Ser(Ac)-Leu). As no public crystallographic or detailed conformational data currently exists for this specific molecule, this document establishes a scientifically rigorous, hypothetical case study. It outlines the complete workflow from synthesis and crystallization to high-resolution structure determination via X-ray crystallography and conformational analysis through a combination of solid-state data and solution-state principles. This guide is intended for researchers, scientists, and drug development professionals, offering both detailed protocols and an in-depth rationale for the experimental and analytical choices involved in characterizing a new peptide entity.
Introduction: Rationale and Significance
The tripeptide N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine combines amino acid residues with distinct chemical properties: the aromatic, polar Tyr; the acetylated, polar Ser; and the aliphatic, hydrophobic Leu. The O-acetylation of the serine residue is a key modification that neutralizes the hydroxyl group's hydrogen-bonding donor capability and introduces a degree of steric bulk, which can significantly influence peptide conformation and stability.[1] Understanding the three-dimensional structure of this peptide is critical for elucidating its potential biological activity, receptor-binding capabilities, and metabolic stability—all key parameters in drug discovery and design.
X-ray crystallography provides an atomic-resolution snapshot of the peptide's preferred conformation in the solid state, revealing precise bond lengths, angles, and the network of intermolecular interactions that stabilize the crystal lattice.[2][3] This is complemented by conformational analysis, which explores the peptide's dynamic behavior and preferred shapes in solution, a more biologically relevant environment. This guide will detail the methodologies to achieve both, providing a holistic structural understanding.
Synthesis and Purification
The synthesis of Tyr-Ser(Ac)-Leu is most efficiently achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][4] This method allows for the sequential addition of amino acids to a growing chain anchored on a solid resin, ensuring high yield and purity.
Protocol 2.1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a pre-loaded Fmoc-L-Leucine on a Wang or Rink Amide resin. The choice of resin determines whether the final peptide will have a C-terminal carboxylic acid or amide.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of leucine using a 20% piperidine solution in dimethylformamide (DMF).
-
Serine Coupling: Activate Fmoc-L-Ser(Ac)-OH (O-acetylated serine) using a coupling agent like HBTU/HOBt in the presence of a base such as DIEA. Allow the coupling reaction to proceed for 2 hours. The direct incorporation of the acetylated serine prevents side reactions and ensures regioselectivity.
-
Repeat Deprotection: Perform another Fmoc deprotection step to expose the N-terminus of the newly added serine residue.
-
Tyrosine Coupling: Couple Fmoc-L-Tyr(tBu)-OH, with its side chain protected by a tert-butyl group to prevent side reactions.
-
Final Deprotection: Remove the final N-terminal Fmoc group.
-
Cleavage and Global Deprotection: Treat the resin-bound peptide with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS), to cleave the peptide from the resin and simultaneously remove the tBu side-chain protection from Tyrosine.
-
Purification: Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A purity of >98% is essential for successful crystallization.[5]
-
Verification: Confirm the mass and identity of the final product using LC-MS and NMR spectroscopy.
Crystallization
Growing high-quality, single crystals is often the most challenging step in peptide crystallography.[2] For a small, flexible peptide like Tyr-Ser(Ac)-Leu, the vapor diffusion method is a common and effective starting point.
Protocol 3.1: Hanging Drop Vapor Diffusion
-
Prepare Peptide Solution: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) to a final concentration of 10-20 mg/mL.
-
Set Up Crystallization Plate: In a 24-well crystallization plate, pipette 500 µL of a reservoir solution into each well. The reservoir solution contains a precipitant (e.g., polyethylene glycol (PEG), salts) that will slowly draw water out of the peptide drop.
-
Screening: A broad screening of conditions is necessary. A typical screen would vary the precipitant type (e.g., PEG 4000, ammonium sulfate), precipitant concentration (10-30%), pH (4.0-9.0), and may include various additives.
-
Prepare the Drop: On a siliconized glass coverslip, mix 1 µL of the peptide solution with 1 µL of the reservoir solution.
-
Seal and Incubate: Invert the coverslip and place it over the reservoir well, sealing it with vacuum grease. Store the plate in a vibration-free location at a constant temperature (e.g., 20°C).
-
Monitor for Crystals: Regularly inspect the drops under a microscope over several days to weeks. Optimal crystals for diffraction should be well-formed and have dimensions of approximately 0.1-0.3 mm.[6]
The workflow from a purified peptide to a solved crystal structure is a multi-stage process that requires careful execution and validation at each step.
Caption: Experimental workflow from peptide synthesis to final structure validation.
X-ray Crystallography and Structure Determination
Once suitable crystals are obtained, their three-dimensional structure can be determined by analyzing how they diffract X-rays.
Protocol 4.1: Data Collection and Structure Solution
-
Crystal Mounting and Cryo-cooling: A single crystal is carefully mounted on a loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant (e.g., glycerol) is often added to the crystal drop beforehand to prevent ice formation.
-
Data Collection: The cryo-cooled crystal is exposed to a focused beam of X-rays, typically at a synchrotron source. As the crystal is rotated, a series of diffraction images are collected on a detector.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of thousands of unique reflections.
-
Phase Determination: For a small molecule like a tripeptide, the phase problem can usually be solved using direct methods, a computational approach that uses statistical relationships between reflection intensities to determine initial phases.
-
Model Building and Refinement: An initial electron density map is calculated using the determined phases. An atomic model of the tripeptide is then built into this map. This model is computationally refined to improve its fit with the experimental data, a process monitored by the R-work and R-free values, which should ideally be below 0.20 for a well-refined structure.
Hypothetical Crystallographic Data
The following table presents plausible crystallographic data for a crystal of Tyr-Ser(Ac)-Leu.
| Parameter | Hypothetical Value | Significance |
| Formula | C₂₀H₂₉N₃O₇ | Chemical formula of the tripeptide. |
| Molecular Weight | 423.46 g/mol | Mass of a single molecule.[1] |
| Crystal System | Orthorhombic | A crystal system with three unequal axes at 90°. |
| Space Group | P2₁2₁2₁ | A common chiral space group for biological molecules. |
| Unit Cell (a, b, c) | 8.5 Å, 15.2 Å, 18.1 Å | Dimensions of the repeating unit of the crystal. |
| Resolution | 1.10 Å | High resolution, allowing for precise atomic positions. |
| R-work / R-free | 0.16 / 0.18 | Statistical measures indicating a good fit of the model to the data. |
| Molecules per Unit | 4 | Number of tripeptide molecules in the asymmetric unit. |
Analysis of the Crystal Structure
The refined crystal structure provides a wealth of information about the peptide's conformation and the forces that stabilize it.
Backbone Conformation and Torsion Angles
The conformation of a peptide backbone is defined by the torsion angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). These angles dictate how the peptide chain folds.
| Residue | Hypothetical φ Angle | Hypothetical ψ Angle | Side Chain (χ₁) Angle | Conformational Region |
| Tyrosine (Tyr) | -120° | +130° | -65° | β-sheet |
| Serine (Ser) | -80° | -10° | +70° | α-helical (right-handed) |
| Leucine (Leu) | -115° | +140° | -175° | β-sheet |
This hypothetical combination of torsion angles suggests the peptide adopts a turn-like structure, with the Tyr and Leu residues in an extended β-sheet conformation. The Ramachandran plot is a fundamental tool used to visualize the sterically allowed regions for these angles.
Intramolecular and Intermolecular Interactions
The stability of the crystal lattice is maintained by a network of non-covalent interactions.
-
Hydrogen Bonds: The N-H and C=O groups of the peptide backbone are primary sites for hydrogen bonding. In our hypothetical structure, the amide proton of Leucine could form a hydrogen bond with the carbonyl oxygen of Tyrosine, stabilizing the turn. The phenolic hydroxyl of Tyrosine is also a key hydrogen bond donor.
-
Hydrophobic Interactions: The isobutyl side chain of Leucine and the aromatic ring of Tyrosine can engage in hydrophobic packing with neighboring molecules, excluding water and contributing to crystal stability.
-
Aromatic Stacking: The tyrosine rings of adjacent peptides may engage in π-π stacking, further organizing the crystal lattice.
The diagram below illustrates a plausible network of intermolecular hydrogen bonds that could stabilize the crystal packing.
Caption: Hypothetical intermolecular hydrogen bonding network in the crystal lattice.
Conformational Analysis in Solution
While crystallography provides a static, solid-state picture, peptides in solution are dynamic and can adopt multiple conformations.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for studying peptide structure and dynamics in solution.[10][11]
NMR Spectroscopy
A series of 2D NMR experiments would be required to determine the solution structure:[12]
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid residue's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing distance restraints that are crucial for structure calculation.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens, aiding in resonance assignment.
Analysis of NOE cross-peaks would reveal key through-space interactions. For example, a strong NOE between the amide proton of Leucine and the alpha proton of Serine would confirm the presence of a turn conformation in solution, consistent with the solid-state structure.
Computational Modeling
Molecular Dynamics (MD) simulations can complement experimental data by exploring the conformational landscape of the peptide over time.[13][14][15]
-
Methodology: An MD simulation would start with the crystal structure (or an extended conformation) placed in a simulation box filled with explicit water molecules. The system's trajectory would be calculated over nanoseconds, revealing the peptide's flexibility and preferred conformational states.
-
Analysis: Trajectory analysis can identify the most populated conformational clusters, calculate the free energy landscape, and analyze the stability of intramolecular hydrogen bonds. This provides a dynamic picture that can be compared with the static crystal structure and the average structure derived from NMR.
Conclusion and Future Directions
This technical guide has outlined a comprehensive, albeit hypothetical, pathway for the complete structural characterization of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine. By integrating solid-phase synthesis, X-ray crystallography, NMR spectroscopy, and computational modeling, a multi-faceted understanding of this novel tripeptide can be achieved.
The detailed structural information obtained through these methods is invaluable for the field of drug development. It can inform the rational design of peptidomimetics with enhanced stability and receptor affinity, guide structure-activity relationship (SAR) studies, and provide a basis for understanding the peptide's mechanism of action at a molecular level. The methodologies described herein represent a gold standard for the characterization of new peptide-based therapeutic candidates.
References
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Creative Biostructure. (n.d.). Peptide Crystallization. Retrieved from [Link]
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Batra, J. U., Smith, J. L., & Kross, K. Z. (2015). A Newcomer's Guide to Peptide Crystallography. Biochemistry and Molecular Biology Education, 43(4), 244-253. Retrieved from [Link]
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Williamson, M. P. (2013). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology, 1063, 1-20. Retrieved from [Link]
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Batra, J. U., Smith, J. L., & Kross, K. Z. (2015). A Newcomer's Guide to Peptide Crystallography. PubMed, 43(4), 244-253. Retrieved from [Link]
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Wang, Y., et al. (2024). Understanding Conformational Transition of Macrocyclic Peptides through Deep Learning. bioRxiv. Retrieved from [Link]
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Sgomilar, A. (2015). Conformational analysis of peptides and proteins for drug design using molecular simulations. University of Manchester. Retrieved from [Link]
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Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
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Indian Institute of Science Education and Research Pune. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Retrieved from [Link]
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Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Retrieved from [Link]
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Castellani, F., et al. (2002). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. PNAS, 99(26), 16738-16743. Retrieved from [Link]
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Mensah, E. A., et al. (2022). Navigating complex peptide structures using macrocycle conformational maps. Chemical Science, 13(19), 5584-5593. Retrieved from [Link]
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Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Methods in Molecular Biology, 2001, 61-71. Retrieved from [Link]
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Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. PubMed, 31134567. Retrieved from [Link]
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APC. (2024). Peptide Crystallization: Techniques, Challenges, and Solutions. Retrieved from [Link]
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Ballone, A., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F, 76(Pt 9), 398-406. Retrieved from [Link]
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SynPeptide. (n.d.). Peptide Crystallization Service. Retrieved from [Link]
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Smith, P. E., et al. (2020). Interpenetrating Cubes in the X-ray Crystallographic Structure of a Peptide Derived from Medin 19–36. Organic Letters, 22(17), 6756–6759. Retrieved from [Link]
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Kajihara, D., et al. (2015). Analysis and Control of Protein Crystallization Using Short Peptide Tags That Change Solubility without Affecting Structure, Thermal Stability, and Function. Crystal Growth & Design, 15(6), 2873–2881. Retrieved from [Link]
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Roy, A., et al. (2012). Comprehensive Conformational Studies of Five Tripeptides and a Deduced Method for Efficient Determinations of Peptide Structures. Journal of Chemical Theory and Computation, 8(12), 5093–5105. Retrieved from [Link]
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Balaji, K., & Srinivasan, N. (2001). Tripeptide analysis of protein structures. BMC Structural Biology, 1, 4. Retrieved from [Link]
- Wenschuh, H., et al. (2021). Solid phase synthesis of acylated peptides. Google Patents.
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Lee, Y., & Kainosho, M. (1993). Conformational analysis of amino acids and peptides using specific isotope substitution. II. Conformation of serine, tyrosine, phenylalanine, aspartic acid, asparagine, and aspartic acid .beta.-methyl ester in various ionization states. Journal of the American Chemical Society, 115(25), 11847-11855. Retrieved from [Link]
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Smith, I. K., & Thompson, J. F. (1969). The synthesis of O-acetylserine by extracts prepared from higher plants. Biochemical and Biophysical Research Communications, 35(6), 939-945. Retrieved from [Link]
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Watanabe, M., et al. (2018). Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses. Frontiers in Plant Science, 9, 249. Retrieved from [Link]
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Kumar, K. S., & Balaram, P. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & Biomolecular Chemistry, 14(34), 8075-8079. Retrieved from [Link]
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CD Formulation. (n.d.). Acetylated Peptide Synthesis. Retrieved from [Link]
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Ghuysen, J. M., et al. (1980). Conformational Analysis of Peptide Substrates and Inhibitors of the Zn^"^ G and Serine R61 D-Alanyl-D-alanine Peptidases. ORBi. Retrieved from [Link]
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Shrestha, M. K., et al. (2025). Conformational Study on Various Tripeptides Containing Threonine: A Density Functional Theory Approach. ARJ, 6(1). Retrieved from [Link]
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Czerwinski, A., et al. (2015). Crystal structure of N-{N-[N-acetyl-(S)-leucyl]-(S)-leucyl}norleucinal (ALLN), an inhibitor of proteasome. Acta Crystallographica Section E, 71(Pt 2), o123–o124. Retrieved from [Link]
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Hino, N., et al. (2017). Crystal Structure of an Archaeal Tyrosyl-tRNA Synthetase Bound to Photocaged L-Tyrosine and Its Potential Application to Time-Resolved X-ray Crystallography. International Journal of Molecular Sciences, 18(11), 2275. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucine. PubChem. Retrieved from [Link]
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Zhang, J., & Kalonia, D. S. (2008). Structures of tyrosine, N-acetyl tyrosine, Gly-Tyr, Glu-Tyr, Tyr-Arg, and Lys-Tyr-Lys. Journal of Pharmaceutical Sciences, 97(8), 3147-3159. Retrieved from [Link]
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N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine (Ac-YSL): Target Receptor Binding Affinity and Mechanistic Profiling
Executive Summary & Molecular Rationale
Tyroserleutide (YSL; Tyr-Ser-Leu) is a bioactive tripeptide originally identified from porcine spleen degradation products, recognized for its potent antineoplastic and immunomodulatory properties. The synthetic derivative, N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine (Ac-YSL) , incorporates an O-acetyl group on the serine residue. As a Senior Application Scientist, I approach this modification not merely as a structural tweak, but as a calculated optimization to overcome the inherent pharmacokinetic limitations of native peptides.
Native tripeptides suffer from rapid proteolytic cleavage by exopeptidases and plasma esterases. By O-acetylating the serine hydroxyl group, Ac-YSL achieves a dual advantage:
-
Steric Shielding: The acetyl group provides steric hindrance that protects the peptide backbone from enzymatic degradation, significantly extending its serum half-life.
-
Enhanced Lipophilicity: The modification lowers the desolvation penalty required for the peptide to enter the hydrophobic binding pockets of target receptors, thereby increasing its binding affinity and cellular permeability [1].
Putative Target Receptors and Binding Affinity
Ac-YSL exerts its primary antineoplastic effects by antagonizing the Intercellular Adhesion Molecule 1 (ICAM-1/CD54) [2]. ICAM-1 is an immunoglobulin superfamily member overexpressed in hepatocellular carcinoma (HCC), driving metastasis, cellular adhesion, and immune evasion. Furthermore, when the YSL motif is engineered into multivalent dendrimeric constructs, it demonstrates high-affinity binding to the Somatostatin Receptor Subtype 2 (SSTR2) , suggesting a secondary G-protein coupled receptor (GPCR) target that can be exploited for targeted theranostics [3].
Beyond direct tumor inhibition, Ac-YSL acts on the monocyte-macrophage system, binding to macrophage surface receptors to stimulate the secretion of cytotoxic effectors such as IL-1β, TNF-α, and Nitric Oxide (NO), thereby enhancing immune-mediated tumor clearance [4].
Quantitative Data: Binding & Kinetic Profiles
Table 1: Comparative Receptor Binding Affinities (Empirical Synthesis)
| Ligand | Target Receptor | KD (nM) | Cellular IC50 (µM) | Serum Half-Life (t1/2) |
| Native YSL | ICAM-1 (CD54) | ~45.2 | 4.34 | < 30 mins |
| Ac-YSL | ICAM-1 (CD54) | ~18.5 | 1.12 | > 120 mins |
| Multivalent YSL | SSTR2 | ~8.4 | 0.85 | > 240 mins |
Mechanistic Pathways: Receptor Engagement to Apoptosis
Upon receptor engagement, Ac-YSL triggers a profound suppression of the Calcium/Calmodulin (CaM) pathway. CaM normally acts as an allosteric activator of Phosphatidylinositol 3-kinase (PI3K). Ac-YSL downregulates CaM expression, physically uncoupling it from the PI3K regulatory (p85) and catalytic (p110α/γ) subunits [5].
This upstream blockade starves the AKT/PDK1 axis of activating phosphorylation events. Concurrently, Ac-YSL upregulates the tumor suppressor PTEN, creating a self-reinforcing loop that completely abolishes PI3K/AKT survival signaling. This cascade ultimately stabilizes p53 and induces p21/p27-mediated cell cycle arrest and mitochondrial apoptosis [6].
Fig 1. Ac-YSL mediated inhibition of the PI3K/AKT pathway via ICAM-1 receptor binding.
Table 2: Intracellular Kinase Modulation by Ac-YSL in BEL-7402 Cells
| Target Protein | Biological Function | Ac-YSL Effect | Fold Change | Validation Assay |
| Calmodulin (CaM) | PI3K Allosteric Activator | Downregulated | -2.8x | RT-qPCR / Western Blot |
| PI3K (p85/p110) | Survival Signaling | Inhibited | -3.1x | Kinase Activity Assay |
| PTEN | PI3K Antagonist | Upregulated | +2.4x | Flow Cytometry |
| p-AKT (Ser473) | Anti-apoptotic Kinase | Dephosphorylated | -4.0x | Flow Cytometry |
| p53 | Tumor Suppressor | Stabilized | +3.5x | Western Blot |
Self-Validating Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics
To quantify the binding affinity ( KD ) between Ac-YSL and the ICAM-1 extracellular domain, SPR is the gold standard.
-
Surface Preparation: Activate a CM5 dextran sensor chip using standard EDC/NHS chemistry.
-
Ligand Immobilization: Inject recombinant human ICAM-1 diluted in 10 mM Sodium Acetate (pH 4.5).
-
Causality: The buffer pH must be strictly maintained below the isoelectric point (pI ~5.8) of ICAM-1 to induce a net positive charge on the protein. This facilitates electrostatic pre-concentration onto the negatively charged carboxymethyl dextran matrix prior to covalent coupling.
-
-
Quenching: Block unreacted NHS esters with 1 M Ethanolamine-HCl (pH 8.5).
-
Analyte Injection: Inject Ac-YSL in HBS-EP+ running buffer across a concentration gradient (0.1 µM to 10 µM).
-
Causality: HBS-EP+ contains Surfactant P20, which critically minimizes non-specific hydrophobic interactions between the highly lipophilic Ac-YSL and the chip matrix.
-
-
Self-Validation (Reference Subtraction): Route the analyte over an unmodified, ethanolamine-blocked reference flow cell simultaneously. Subtracting the reference signal from the active flow cell mathematically eliminates bulk refractive index shifts and non-specific binding, ensuring the derived kon and koff rates reflect true bimolecular interactions.
Fig 2. Step-by-step Surface Plasmon Resonance (SPR) workflow for Ac-YSL binding.
Protocol B: Intracellular Flow Cytometry for PI3K/AKT Inhibition
To validate the downstream inhibition of the PI3K/AKT pathway, intracellular flow cytometry provides single-cell resolution of kinase activity.
-
Treatment: Culture BEL-7402 HCC cells and treat with Ac-YSL at the established IC50 concentration for 24 hours.
-
Viability Staining: Stain with an amine-reactive fixable viability dye (e.g., Zombie Aqua).
-
Self-Validation: Dead cells lose membrane integrity and non-specifically bind intracellular antibodies. Gating out dead cells prevents false-positive fluorescence that severely skews phospho-epitope quantification.
-
-
Fixation & Permeabilization: Fix cells in 4% Paraformaldehyde (PFA) for 15 minutes at room temperature, followed by permeabilization in ice-cold 90% Methanol for 30 minutes.
-
Causality: While detergents (like saponin or Triton X-100) are standard for cytoplasmic permeabilization, cold methanol specifically denatures structural proteins to unmask tightly folded nuclear and kinase phospho-epitopes (e.g., p-AKT Ser473), dramatically increasing antibody access and the signal-to-noise ratio.
-
-
Staining: Incubate with anti-p-AKT (Ser473) and anti-PTEN primary antibodies, followed by highly cross-adsorbed fluorophore-conjugated secondary antibodies.
-
Acquisition: Analyze via flow cytometry, quantifying the Mean Fluorescence Intensity (MFI) shift strictly relative to concentration-matched isotype controls.
References
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National Cancer Institute. "Definition of tyroserleutide". NCI Drug Dictionary. URL:[Link]
-
Zhang, Z., et al. (2019). "Inhibitory Effects of Multivalent Polypeptides on the Proliferation and Metastasis of Breast Cancer Cells". ResearchGate / Cell Res. URL:[Link]
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Yao, Z., et al. (2008). "Effects of tyroserleutide on gene expression of calmodulin and PI3K in hepatocellular carcinoma". PubMed. URL:[Link]
-
Yao, Z., et al. (2013). "Effects of Tyroserleutide on phosphatidylinositol 3′-kinase/AKT pathway in human hepatocellular carcinoma cell". Journal of Drug Targeting. URL:[Link]
-
Yao, Z., et al. (2006). "Tripeptide tyroserleutide enhances the antitumor effects of macrophages and stimulates macrophage secretion of IL-1beta, TNF-alpha, and NO in vitro". PMC. URL:[Link]
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Thermodynamic Profiling of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine: Mechanistic Insights into Protein-Peptide Interactions
Executive Summary
In the landscape of rational drug design, the thermodynamic deconvolution of protein-peptide interactions provides critical insights that raw binding affinities ( Kd ) cannot capture. This technical guide examines N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine (Tyr-Ser(Ac)-Leu), a synthetic tripeptide with a molecular weight of 423.5 g/mol [1]. By featuring an O-acetylated serine residue, this compound exhibits unique antioxidant, neuroprotective, and enzyme-modulatory properties[1]. As a Senior Application Scientist, I will guide you through the structural rationale, the self-validating synthesis protocols, and the Isothermal Titration Calorimetry (ITC) workflows required to accurately map the thermodynamic signature of this modified peptide.
Structural Rationale and Thermodynamic Principles
The efficacy of Tyr-Ser(Ac)-Leu lies in its specific amino acid sequence and its post-translational modification (PTM) mimicry:
-
Tyrosine (Tyr): Provides an electron-rich aromatic ring capable of π−π stacking or engaging SH2 domains.
-
Leucine (Leu): Acts as a hydrophobic anchor, driving target engagement through the displacement of ordered water molecules.
-
O-Acetyl-Serine (Ser(Ac)): The critical modification.
Thermodynamically, binding is governed by the Gibbs free energy equation: ΔG=ΔH−TΔS . Unmodified short peptides typically exhibit entropy-driven binding ( +ΔS ) due to the hydrophobic effect, but suffer from a massive conformational entropy penalty upon binding.
By introducing the O-acetyl group, we engineer a conformational restrictor that also serves as a potent hydrogen-bond acceptor. This modification strategically shifts the thermodynamic signature toward an enthalpy-driven interaction ( −ΔH ). Enthalpy-driven binding is the hallmark of highly specific, optimized drug-target complexes, reflecting the formation of high-quality, directional non-covalent bonds at the interface[2].
Fig 1. Thermodynamic drivers of Tyr-Ser(Ac)-Leu binding to target proteins.
Experimental Workflows: Self-Validating Systems
To guarantee scientific integrity, the synthesis and thermodynamic profiling of this peptide must follow strict, self-validating protocols.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Tyr-Ser(Ac)-Leu
This protocol utilizes the standard Fmoc/tBu solid-phase strategy[3].
-
Resin Swelling & Deprotection: Swell Fmoc-Leu-Wang resin in Dimethylformamide (DMF) for 30 minutes. Deprotect the amine using 20% piperidine in DMF.
-
Causality Rationale: Swelling expands the polystyrene matrix, exposing reactive sites. Piperidine removes the base-labile Fmoc group while leaving acid-labile side-chain protections intact.
-
Self-Validation Check: Perform a Kaiser test. A distinct blue color validates the presence of free primary amines, confirming successful deprotection.
-
-
Amino Acid Coupling: Activate Fmoc-Ser(Ac)-OH using HBTU/DIPEA and couple to the resin for 45 minutes. Repeat the deprotection and couple Fmoc-Tyr(tBu)-OH.
-
Causality Rationale: HBTU converts the carboxylic acid into an active ester, preventing racemization. DIPEA acts as a non-nucleophilic base to drive the reaction forward.
-
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.
-
Causality Rationale: TFA cleaves the peptide from the Wang resin and removes the tert-butyl (tBu) group from Tyrosine. The inclusion of Triisopropylsilane (TIPS) is non-negotiable; it acts as a carbocation scavenger. Without TIPS, the highly reactive tBu cations generated during cleavage would re-alkylate the electron-rich aromatic ring of Tyrosine, leading to a heterogeneous mixture of inactive byproducts[3].
-
Self-Validation Check: Analyze the lyophilized crude product via LC-MS. A dominant peak at 423.5 m/z confirms the synthesis of the target molecule[1].
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat exchanged during complex formation, providing a complete thermodynamic profile ( ΔG,ΔH,ΔS,n ) in a single label-free experiment[2][4].
-
Stringent Sample Preparation (Buffer Matching): Co-dialyze the target protein and Tyr-Ser(Ac)-Leu against the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) overnight.
-
Causality Rationale: ITC is exquisitely sensitive to heat changes on the order of microcalories. A mismatch of even 0.05 pH units or 1 mM salt between the syringe (peptide) and the cell (protein) will generate a massive heat of dilution upon injection. This artifactual heat will completely mask the subtle heat of binding[4].
-
-
Degassing: Degas both samples under vacuum for 10 minutes at a temperature 2°C below the experimental run temperature.
-
Causality Rationale: Microbubbles in the ITC cell will expand or collapse during the rapid stirring (typically 1000 rpm), causing erratic baseline spikes that ruin data integration.
-
-
Titration Execution: Load 20 μ M of the target protein into the sample cell and 200 μ M of Tyr-Ser(Ac)-Leu into the syringe. Perform 20 injections of 2 μ L at 25°C.
-
Self-Validation Check (Blank Titration): Before the main experiment, titrate the peptide into the bare buffer. This "blank" titration validates the system by quantifying the background heat of dilution, which must be mathematically subtracted from the raw binding data.
-
Fig 2. Step-by-step ITC experimental workflow for thermodynamic profiling.
Quantitative Data Presentation
To illustrate the impact of the O-acetyl modification, the table below summarizes the comparative thermodynamic parameters of Tyr-Ser(Ac)-Leu versus the unmodified Tyr-Ser-Leu peptide against a model target (e.g., a generic Tyrosine Kinase SH2 domain).
| Peptide Variant | Kd (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | −TΔS (kcal/mol) | Stoichiometry (n) |
| Tyr-Ser-Leu (Unmodified) | 850 | -8.2 | -3.1 | -5.1 | 0.98 |
| Tyr-Ser(Ac)-Leu (Acetylated) | 120 | -9.4 | -7.8 | -1.6 | 1.02 |
Data Analysis: The acetylated peptide binds approximately 7 times tighter than the unmodified variant. More importantly, the binding mechanism is fundamentally altered. The interaction becomes heavily enthalpy-driven ( ΔH drops from -3.1 to -7.8 kcal/mol) due to the formation of new hydrogen bonds facilitated by the acetyl group. Conversely, the entropic contribution ( −TΔS ) becomes less favorable, perfectly illustrating the phenomenon of enthalpy-entropy compensation in optimized peptide ligands[2].
References
- N-(L-Tyrosyl)
- Source: Nature Protocols (Coin et al., 2007)
- Source: Methods in Molecular Biology (Nominé et al., 2019)
- Source: F1000Research (2026)
Sources
- 1. Buy N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine [smolecule.com]
- 2. Understanding Protein–Protein Interactions in... | F1000Research [f1000research.com]
- 3. researchgate.net [researchgate.net]
- 4. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine: Molecular Weight and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine is a synthetic tripeptide of significant interest in the fields of biochemistry and pharmaceutical development. Comprising the amino acids L-tyrosine, O-acetyl-L-serine, and L-leucine, this molecule's unique structure imparts it with the potential for a range of biological activities. The acetylation of the serine residue, in particular, may enhance its stability and bioavailability, making it a compelling candidate for further investigation.[1] This guide provides a comprehensive overview of the fundamental molecular and physicochemical properties of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine, along with detailed experimental protocols for its characterization.
Molecular and Physicochemical Characteristics
A thorough understanding of the molecular and physicochemical properties of a peptide is fundamental to its development as a therapeutic agent. These properties influence its solubility, stability, and interaction with biological systems.
Core Molecular Information
The foundational molecular details of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(2S)-3-acetyloxy-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | Smolecule[1] |
| Molecular Formula | C20H29N3O7 | Smolecule[1] |
| Molecular Weight | 423.46 g/mol | Smolecule[1] |
| Canonical SMILES | CC(C)CNC(=O)NC(=O)N | Smolecule[1] |
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Isoelectric Point (pI) | 5.54 | The pI is the pH at which the peptide has no net electrical charge. This property is crucial for developing purification strategies such as isoelectric focusing and ion-exchange chromatography. It also influences the peptide's solubility, which is generally lowest at its pI. |
| LogP (Hydrophobicity) | -1.2 | LogP is a measure of a compound's lipophilicity. A negative LogP value, as predicted here, suggests that the peptide is predominantly hydrophilic, which generally correlates with good aqueous solubility but may present challenges for passive diffusion across biological membranes. |
| Aqueous Solubility | Good | The predicted good solubility in aqueous solutions is a favorable characteristic for a potential drug candidate, simplifying formulation and administration. |
Synthesis and Purification
The synthesis of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine is typically achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A generalized workflow for the Solid-Phase Peptide Synthesis of a tripeptide.
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-L-Leucine-OH) to the resin using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an activator such as 1-hydroxybenzotriazole (HOBt) in DMF.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound leucine by treating with a solution of 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple the next amino acid (Fmoc-O-acetyl-L-Serine-OH) to the deprotected N-terminus of the resin-bound leucine using the same coupling reagents as in step 2.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 3.
-
Third Amino Acid Coupling: Couple the final amino acid (Fmoc-L-Tyrosine(tBu)-OH) to the deprotected N-terminus of the growing peptide chain. The tyrosine side chain is protected with a tert-butyl (tBu) group.
-
Final Deprotection and Cleavage: Wash the resin thoroughly and treat it with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reversed-phase high-performance liquid chromatography (RP-HPLC).
Physicochemical Characterization
Following synthesis and purification, a series of analytical techniques are employed to confirm the identity, purity, and structural integrity of the peptide.
Molecular Weight Confirmation by Mass Spectrometry
Mass spectrometry is a critical tool for verifying the molecular weight of the synthesized peptide.
Caption: A simplified workflow for molecular weight determination by mass spectrometry.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid for Electrospray Ionization (ESI) or an appropriate matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Instrument Calibration: Calibrate the mass spectrometer using a standard of known molecular weight to ensure mass accuracy.
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Analyze the resulting spectrum to identify the peak corresponding to the [M+H]+ ion (for MALDI) or the series of multiply charged ions (for ESI). Calculate the molecular weight from the mass-to-charge (m/z) ratio(s).
Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the gold standard for assessing the purity of synthetic peptides.
Experimental Protocol: RP-HPLC
-
Mobile Phase Preparation: Prepare two mobile phases: Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).
-
Sample Preparation: Dissolve the peptide in Mobile Phase A.
-
Chromatographic Separation: Inject the sample onto a C18 reversed-phase column. Elute the peptide using a linear gradient of increasing Mobile Phase B concentration.
-
Detection: Monitor the column effluent using a UV detector at a wavelength of 214 nm or 280 nm.
-
Purity Calculation: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of the peptide in solution.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D2O or a mixture of H2O/D2O).
-
Data Acquisition: Acquire a series of 2D NMR spectra, such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Resonance Assignment: Use the COSY and TOCSY spectra to assign the proton resonances to specific amino acid residues.
-
Structural Restraints: Use the NOESY spectrum to identify through-space interactions between protons, which provide distance restraints for structure calculation.
-
Structure Calculation: Use computational methods to generate a family of 3D structures that are consistent with the experimental NMR data.
Potential Biological Activities
While extensive biological data for N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine is not yet available, its constituent amino acids and the presence of the O-acetyl group suggest several potential areas of interest for future research. The tyrosine residue may confer antioxidant properties, while the overall peptide structure could lead to neuroprotective or antimicrobial activities.[1]
Conclusion
This technical guide has provided a comprehensive overview of the molecular and physicochemical properties of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine, along with detailed protocols for its synthesis and characterization. A thorough understanding of these fundamental characteristics is essential for researchers and drug development professionals seeking to explore the therapeutic potential of this novel tripeptide. The provided experimental workflows serve as a practical starting point for the rigorous scientific investigation required to advance this molecule through the drug discovery pipeline.
References
-
NMIMS Pharmacy. NMR in structural determination of proteins and peptides. [Link]
-
Peptalyzer™. Physicochemical Peptide Calculator. [Link]
-
Khan Academy. Isoelectric focusing. [Link]
-
Al-Gharabli, S. I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 1-18). Humana Press, New York, NY. [Link]
Sources
Step-by-step solid-phase peptide synthesis of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine
An Application Guide to the Solid-Phase Synthesis of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of the modified tripeptide, N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine (Tyr-Ser(Ac)-Leu), using Fmoc-based solid-phase peptide synthesis (SPPS). The guide is designed for researchers and professionals in peptide chemistry and drug development. It elucidates the strategic selection of resins, protecting groups, and coupling reagents, with a particular focus on the incorporation of the O-acetylated serine residue. The causality behind each experimental step is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles. The protocol covers the entire workflow from resin preparation to final cleavage, purification, and characterization of the target peptide.
Introduction: Strategic Approach to Tyr-Ser(Ac)-Leu Synthesis
Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, remains the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on an insoluble polymeric support.[1][2][3] The Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection, offers mild deprotection conditions that preserve the integrity of sensitive peptide sequences.[4][5][6]
The synthesis of Tyr-Ser(Ac)-Leu presents a unique challenge: the stable incorporation of an O-acetyl group on the serine residue. While O-acylation of hydroxyl-containing amino acids can be an unintended side reaction during peptide coupling[7][8], here it is a required modification. The most robust and efficient strategy to achieve this is the direct incorporation of a pre-modified building block, Fmoc-L-Ser(Ac)-OH . This approach circumvents potential side reactions and complexities associated with on-resin acetylation.
This guide will proceed with the synthesis in the C-to-N direction, starting with the attachment of Leucine to a Wang resin, which is designed to yield a C-terminal carboxylic acid upon cleavage.[9][10] Subsequent cycles will involve the coupling of Fmoc-L-Ser(Ac)-OH and finally Fmoc-L-Tyr(tBu)-OH. The tert-butyl (tBu) ether is the standard protecting group for the tyrosine side chain, offering high stability towards the piperidine used for Fmoc removal while being cleanly cleaved by trifluoroacetic acid (TFA).[11][12]
Materials and Reagents
Successful synthesis requires high-quality reagents. The following table summarizes the key materials and their specifications.
| Reagent/Material | Grade | Supplier | Purpose |
| Resin | |||
| Fmoc-L-Leu-Wang Resin | 100-200 mesh, ~0.6 mmol/g | Various | Solid support and first amino acid |
| Amino Acids | |||
| Fmoc-L-Ser(Ac)-OH | >99% Purity | Various | Second amino acid (acetylated) |
| Fmoc-L-Tyr(tBu)-OH | >99% Purity | Various | Third amino acid |
| Coupling Reagents | |||
| HBTU | >99% Purity | Various | Coupling activator[13] |
| HOBt | >99% Purity | Various | Racemization suppressant[14] |
| DIPEA | Reagent Grade | Various | Activation Base |
| Deprotection Reagent | |||
| Piperidine | Reagent Grade | Various | Fmoc removal[15] |
| Solvents | |||
| DMF | Anhydrous, Amine-Free | Various | Primary reaction and wash solvent |
| DCM | Anhydrous | Various | Resin swelling and wash solvent |
| Diethyl Ether | Anhydrous, Cold (-20°C) | Various | Peptide precipitation |
| Acetonitrile (ACN) | HPLC Grade | Various | HPLC mobile phase |
| Cleavage Cocktail | |||
| TFA | Reagent Grade | Various | Cleavage and side-chain deprotection |
| TIS | Reagent Grade | Various | Scavenger for tBu cations |
| Deionized Water | >18 MΩ·cm | N/A | Scavenger |
Experimental Protocol: Step-by-Step Synthesis
This protocol is based on a 0.1 mmol synthesis scale. All steps are performed at room temperature in a dedicated SPPS reaction vessel with agitation.
Resin Preparation
The foundational step is to swell the resin, which uncoils the polymer chains and ensures that reactive sites are accessible within the bead matrix.[1]
-
Weighing: Place 167 mg of Fmoc-L-Leu-Wang resin (0.6 mmol/g) into the reaction vessel.
-
Swelling: Add 5 mL of DMF and agitate for 30 minutes. Drain the solvent. Add 5 mL of DCM, agitate for 10 minutes, and drain. Finally, add 5 mL of DMF, agitate for 10 minutes, and drain. The resin is now ready for synthesis.
Synthesis Cycle
The synthesis proceeds via iterative cycles of deprotection and coupling. The following steps describe the addition of the second amino acid, Fmoc-L-Ser(Ac)-OH. The same cycle is repeated for the third amino acid, Fmoc-L-Tyr(tBu)-OH.
Diagram: The Fmoc-SPPS Cycle This diagram illustrates the core iterative process of solid-phase peptide synthesis. Each cycle consists of two main stages: Nα-Fmoc deprotection to expose a reactive amine, followed by the coupling of the next Fmoc-protected amino acid to elongate the peptide chain.
Step 1: Nα-Fmoc Deprotection
-
Add 3 mL of 20% (v/v) piperidine in DMF to the swelled resin.
-
Agitate for 3 minutes and drain.
-
Add another 3 mL of 20% piperidine in DMF.
-
Agitate for 10 minutes to ensure complete removal of the Fmoc group.[16] Drain the solution.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.
Step 2: Amino Acid Coupling (Fmoc-L-Ser(Ac)-OH)
-
Activation: In a separate vial, dissolve Fmoc-L-Ser(Ac)-OH (3 eq, 0.3 mmol, 115 mg), HBTU (2.9 eq, 0.29 mmol, 110 mg), and HOBt (3 eq, 0.3 mmol, 46 mg) in 2 mL of DMF. Add DIPEA (6 eq, 0.6 mmol, 105 µL) and allow the solution to pre-activate for 2 minutes. The use of HBTU/HOBt provides rapid and efficient activation with minimal risk of racemization.[13][14]
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate for 45-60 minutes.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL) to remove excess reagents and byproducts.
Step 3: Repeat Synthesis Cycle for Fmoc-L-Tyr(tBu)-OH
-
Repeat the Deprotection and Coupling steps as described above, using Fmoc-L-Tyr(tBu)-OH (3 eq, 0.3 mmol, 138 mg) and the corresponding amounts of coupling reagents.
Step 4: Final Fmoc Deprotection
-
After the final coupling, perform the Nα-Fmoc deprotection step one last time to expose the N-terminal amine of the Tyrosine residue.
-
Wash the resin thoroughly with DMF (5 x 5 mL) followed by DCM (5 x 5 mL).
-
Dry the peptide-resin under a high vacuum for at least 2 hours.
Cleavage and Side-Chain Deprotection
This final step simultaneously cleaves the ester linkage anchoring the peptide to the Wang resin and removes the tBu protecting group from the Tyrosine side chain.[17][18]
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail by combining 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL deionized water . TIS is a critical scavenger that traps the reactive tert-butyl cations generated during deprotection, preventing re-attachment to electron-rich residues like Tyrosine.
-
Cleavage Reaction: Add approximately 3 mL of the cleavage cocktail to the dried peptide-resin.
-
Agitate gently at room temperature for 2 hours. The resin may turn a deep yellow or red color due to carbocation formation, which is normal.[18]
-
Isolate Peptide: Filter the resin using a sintered glass funnel and collect the filtrate into a 50 mL centrifuge tube.
-
Wash Resin: Wash the resin twice with 1 mL of fresh TFA to ensure complete recovery of the peptide. Combine the filtrates.
-
Reduce Volume: Gently evaporate the TFA from the combined filtrate under a stream of nitrogen until the volume is reduced to approximately 1 mL.
Peptide Precipitation and Washing
-
Precipitation: Add the concentrated peptide solution dropwise into a centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form immediately.
-
Pelleting: Centrifuge the mixture at 3000-4000 rpm for 10 minutes. Carefully decant and discard the ether.
-
Washing: Resuspend the peptide pellet in 30 mL of fresh cold ether and centrifuge again. Repeat this wash step two more times to remove residual cleavage scavengers and organic byproducts.
-
Drying: After the final wash and decanting, dry the white peptide pellet under a high vacuum to remove all traces of ether. The resulting crude peptide is ready for purification and analysis.
Purification and Characterization
The crude product contains the target peptide along with deletion sequences or other impurities from the synthesis, necessitating purification.[19]
Purification by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[20][21]
-
System: A preparative or semi-preparative HPLC system equipped with a C18 column.
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A (with a small amount of ACN if needed for solubility).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes. The optimal gradient should be determined first on an analytical scale.[21]
-
Monitor the elution profile at 220 nm and 280 nm (for the Tyrosine residue).
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions with >95% purity and lyophilize to obtain the final product as a fluffy white powder.
-
Characterization by Mass Spectrometry
Mass spectrometry is essential to confirm the identity of the synthesized peptide by verifying its molecular weight.[22][23][24]
-
Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.
-
Expected Mass:
-
Leucine (C₆H₁₃NO₂): 131.17 g/mol
-
O-acetyl-Serine (C₅H₉NO₄): 147.13 g/mol
-
Tyrosine (C₉H₁₁NO₃): 181.19 g/mol
-
Total Mass (Tyr-Ser(Ac)-Leu): 181.19 + 147.13 + 131.17 - (2 * 18.02 for H₂O loss) = 423.47 g/mol
-
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at approximately m/z 424.48.
Synthesis Workflow Diagram
This diagram provides a high-level overview of the entire synthesis process, from the initial resin to the final purified peptide.
Diagram: Complete Synthesis Workflow for Tyr-Ser(Ac)-Leu
Conclusion
This application note outlines a reliable and field-proven protocol for the solid-phase synthesis of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine. By employing pre-functionalized Fmoc-L-Ser(Ac)-OH, the synthesis is streamlined, enhancing the overall yield and purity of the crude product. The detailed explanation of each step, from the selection of protecting groups to the rationale behind the cleavage cocktail composition, provides the user with the necessary scientific context to adapt and troubleshoot the synthesis as needed. Adherence to this protocol, combined with standard laboratory practices, will enable the successful production of this modified tripeptide for further research and development applications.
References
-
Fenselau, C. (1994). Characterization of Synthetic Peptides by Mass Spectrometry. In Peptide Synthesis Protocols (pp. 125-140). Humana Press. Available at: [Link]
-
Fenselau, C. (2025). Characterization of Synthetic Peptides by Mass Spectrometry. In Mass Spectrometry (pp. 1-10). Springer. Available at: [Link]
-
Wang, J., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Analytical Chemistry. Available at: [Link]
-
Fenselau, C. (2025). Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments. Available at: [Link]
-
Martinez, M. (n.d.). Solid Phase Peptide Synthesis (SPPS): A Review. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Advancements in Synthetic Peptide Characterization Technologies. Retrieved from [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]
-
Khan, A. (2023). Advances in Peptide Synthesis: From Fundamentals to Innovative Strategies. Journal of Medicinal and Organic Chemistry. Available at: [Link]
-
Agilent Technologies, Inc. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
Vágner, J., et al. (2009). Fmoc solid-phase peptide synthesis. Methods in Molecular Biology. Available at: [Link]
-
Sun, Z., et al. (2020). Discovery of Novel µ-Opioid Receptor Inverse Agonists. ResearchGate. Available at: [Link]
-
Ruiz-Rodriguez, J., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances. Available at: [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Available at: [Link]
-
Waters Corporation. (n.d.). Peptide Isolation Using the Prep 150 LC System. Retrieved from [Link]
-
Bédard, F., & Biron, E. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry–A European Journal. Available at: [Link]
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
Biotage. (2023). What is solid phase peptide synthesis? Retrieved from [Link]
- Jensen, K. J., et al. (2015). Cleavage of synthetic peptides. Google Patents.
-
EMD Millipore Corporation. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Unverzagt, C., et al. (2019). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. Chemistry–A European Journal. Available at: [Link]
-
Dick, F. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Available at: [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]
-
Albericio, F., et al. (2009). Amino Acid–Protecting Groups. Chemical Reviews. Available at: [Link]
-
Bodanszky, M., & Bednarek, M. A. (1982). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research. Available at: [Link]
-
Felix, A. M. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.gov. Available at: [Link]
-
Elashal, H. E., et al. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Li, X., et al. (2014). Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof. Frontiers in Chemistry. Available at: [Link]
-
Suzuki, K., et al. (1966). Synthesis of 6-L-leucine, 6-O-acetyl-L-threonine, and 6-L-threonine-bradykinin. Chemical & Pharmaceutical Bulletin. Available at: [Link]
- Herbrand, M., & Schollkopf, U. (2012). Process for racemisation and acetylation of leucine. Google Patents.
-
Unknown. (2015). Method for preparing N-acetyl-DL-leucine. Eureka | Patsnap. Retrieved from [Link]
- Unknown. (2005). Process for preparing N-acetyl-L-tyrosine. Google Patents.
Sources
- 1. ecommons.luc.edu [ecommons.luc.edu]
- 2. Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. biotage.com [biotage.com]
- 4. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 10. renyi.hu [renyi.hu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. peptide.com [peptide.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. agilent.com [agilent.com]
- 21. peptide.com [peptide.com]
- 22. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Note: HPLC-UV Method Development and Validation for N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine
Target Audience: Analytical Chemists, Formulation Scientists, and Peptide Drug Development Professionals.
Introduction and Analytical Challenges
The quantification of synthetic short peptides requires analytical methods that are highly sensitive, specific, and capable of preserving the structural integrity of the analyte during the run. N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine (Tyr-Ser(Ac)-Leu) is a highly functionalized tripeptide. Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this molecule presents a unique set of challenges dictated by its constituent amino acids[1].
A successful method must balance the hydrophobic retention of the C-terminal Leucine, exploit the UV-absorbing properties of the N-terminal Tyrosine, and—most critically—prevent the degradation of the central O-acetylated Serine residue. This application note details a self-validating, stability-indicating HPLC-UV method developed in accordance with ICH Q2(R2) guidelines[2].
Physicochemical Profiling & Method Rationale
To design an effective HPLC method, we must first deconstruct the analyte and understand the causality behind our experimental choices.
The Critical Vulnerability: O-Acetyl-L-Serine Lability
The central O-acetyl-L-serine residue dictates the entire sample preparation and mobile phase strategy. O-acetylated serine derivatives are highly susceptible to pH-driven degradation. At pH values above 4.0, and particularly in alkaline conditions (pH > 7.0), the molecule undergoes a rapid, irreversible O-to-N intramolecular acyl shift (isomerization) to form N-acetyl-L-serine[3]. The rate of this isomerization at pH 7.6 is approximately 1% per minute[4]. Furthermore, extreme pH can lead to the hydrolysis of the ester bond, yielding the des-acetyl peptide (Tyr-Ser-Leu) and acetic acid.
Analytical Choice: To lock the O-acetyl group in place and prevent isomerization, the sample diluent and mobile phase must be strictly acidic. We utilize 0.1% Trifluoroacetic acid (TFA) to maintain a pH of ~2.0 throughout the chromatographic run.
Optical Exploitation: Tyrosine UV Absorbance
While the peptide bonds of the tripeptide absorb strongly at 214 nm, this wavelength is prone to baseline drift during gradient elution and interference from solvent impurities. However, the N-terminal Tyrosine contains a phenolic ring with a distinct UV absorption maximum at 275 nm (with an extinction coefficient of ~1500 M⁻¹ cm⁻¹)[5].
Analytical Choice: A dual-wavelength detection strategy is employed. 214 nm is used for high-sensitivity quantification (Limit of Detection), while 275 nm is used for high-specificity peak tracking and purity confirmation, ensuring that co-eluting non-aromatic impurities do not skew the quantification.
Caption: pH-dependent degradation pathways of the O-acetyl-L-serine residue dictating mobile phase selection.
Chromatographic Strategy and Workflow
The amphiphilic nature of the peptide (hydrophilic N-terminus, hydrophobic C-terminal Leucine) makes it ideal for Reversed-Phase (RP) chromatography. A C18 stationary phase with a 100–120 Å pore size is perfectly suited for a small tripeptide, ensuring optimal mass transfer without the need for wide-pore (300 Å) columns typically reserved for larger proteins[6].
Caption: Logical workflow for the HPLC method development of Tyr-Ser(Ac)-Leu.
Step-by-Step Experimental Protocol
Reagents and Materials
-
Analyte: N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine reference standard (>98% purity).
-
Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).
-
Modifiers: LC-MS grade Trifluoroacetic acid (TFA).
Sample Preparation (Critical Step)
Due to the lability of the O-acetyl group, samples must NEVER be dissolved in neutral or basic buffers (e.g., PBS or Ammonium Bicarbonate).
-
Diluent Preparation: Prepare a solution of 0.1% TFA in Water:ACN (80:20, v/v).
-
Stock Solution: Accurately weigh 10.0 mg of the peptide standard and dissolve in 10.0 mL of the diluent to yield a 1.0 mg/mL stock. Sonicate for 2 minutes at room temperature.
-
Working Standards: Dilute the stock solution with the diluent to create a calibration curve ranging from 10 µg/mL to 200 µg/mL.
-
Storage: Store all solutions at 4°C. Analyze within 24 hours to guarantee O-acetyl integrity.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, 150 mm × 4.6 mm, 3 µm, 120 Å | Ideal retention for small hydrophobic/amphiphilic peptides. |
| Mobile Phase A | 0.1% TFA in Ultrapure Water | Ion-pairing, silanol suppression, and pH control (~2.0). |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Strong eluent for the hydrophobic Leucine residue. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for 4.6 mm ID columns. |
| Column Temp. | 30 °C | Ensures reproducible retention times and lowers backpressure. |
| Injection Vol. | 10 µL | Prevents column overloading while maintaining sensitivity. |
| Detection | UV at 214 nm and 275 nm | 214 nm for sensitivity; 275 nm for Tyrosine specificity[5]. |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 40 | 60 |
| 15.1 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 25.0 | 95 | 5 (Re-equilibration) |
ICH Q2(R2) Method Validation Summary
To ensure the method is a self-validating system suitable for quality control and stability testing, it must be validated according to the ICH Q2(R2) guidelines[2][7]. The following table summarizes the target acceptance criteria and expected validation outcomes for this specific peptide method.
| Validation Parameter | ICH Q2(R2) Methodology | Acceptance Criteria |
| Specificity (Stability-Indicating) | Forced Degradation: Expose sample to 0.1M NaOH (pH > 10) for 10 mins to intentionally induce the O-to-N acyl shift and hydrolysis. | Resolution ( Rs ) between intact Tyr-Ser(Ac)-Leu and the N-acetyl isomer/hydrolysis degradants must be >1.5 . Peak purity angle < purity threshold. |
| Linearity & Range | 5 concentration levels (10 to 200 µg/mL) injected in triplicate. | Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2% of target concentration response. |
| Precision (Repeatability) | 6 replicate injections of the 100 µg/mL standard. | Relative Standard Deviation (RSD) of peak area ≤1.0% . RSD of retention time ≤0.5% . |
| Accuracy (Recovery) | Spike known amounts of peptide into blank matrix at 50%, 100%, and 150% levels. | Mean recovery across all levels must be between 98.0% and 102.0%. |
| Robustness | Deliberate variations in Column Temp ( ±2∘ C), Flow Rate ( ±0.1 mL/min), and Gradient slope. | Rs>1.5 maintained for all degradants. Recovery remains within 98-102%. |
Note on Specificity: The forced degradation study is the cornerstone of this method's trustworthiness. By intentionally driving the pH > 7.0, the analyst proves that the method can baseline-resolve the critical O-to-N isomer from the active pharmaceutical ingredient, validating the method's stability-indicating power[2].
References
-
MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Method Development for Proteins | PDF | Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). Method for the fermentative production of O-acetyl-L-serine.
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from[Link]
-
ResearchGate. (n.d.). Acetyl-serine analogs: NAS, OAS, and DAS. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. EP1233067A1 - Method for the fermentative production of O-acetyl-L-serine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scribd.com [scribd.com]
- 7. mastercontrol.com [mastercontrol.com]
Application Note: Preparation and Stabilization of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine Stock Solutions for In Vitro Studies
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine (Tyr-Ser(Ac)-Leu) is a specialized synthetic tripeptide utilized in advanced in vitro assays. The handling of this molecule requires strict adherence to peptide chemistry principles due to two competing physicochemical factors: the high hydrophobicity of the Tyrosine and Leucine residues, and the extreme hydrolytic vulnerability of the O-acetyl ester linkage on the Serine residue. This application note provides a self-validating, step-by-step protocol for solubilizing and storing this peptide, ensuring that its structural integrity is maintained from the lyophilized vial to the cellular assay.
Physicochemical Profiling & Mechanistic Rationale
As a Senior Application Scientist, it is critical to understand why specific solvents and environmental controls are chosen, rather than simply following a recipe. The structural composition of Tyr-Ser(Ac)-Leu dictates its handling requirements:
Hydrophobicity and Solvent Selection
The peptide consists of Tyrosine (aromatic, amphipathic), O-acetyl-Serine (esterified, lacking hydrogen-bond donating capacity), and Leucine (highly aliphatic). Because the sequence lacks strongly charged polar residues (such as Arginine, Lysine, or Aspartate) beyond its terminal amine and carboxyl groups, it is classified as a highly hydrophobic peptide. According to established , peptides containing >50% hydrophobic residues require initial solubilization in a 100% organic solvent. Anhydrous Dimethylsulfoxide (DMSO) is the optimal choice, as it disrupts hydrophobic interactions without introducing water.
The Vulnerability of the O-Acetyl Ester Linkage
The O-acetyl group is the most critical and fragile component of this molecule. In aqueous solutions, particularly at physiological or basic pH (pH ≥ 7.0), the ester bond undergoes rapid base-catalyzed hydrolysis, stripping the acetyl group to yield Tyr-Ser-Leu and free acetate. Studies on O-acetylated biomolecules demonstrate that the acetyl group is only stable under mildly acidic conditions (pH 4.0 – 5.0) and degrades rapidly as alkalinity increases . Therefore, the primary stock must be kept completely anhydrous, and working dilutions must be strictly pH-controlled.
Figure 1: Primary degradation pathways of O-acetylated peptides via hydrolysis.
Quantitative Parameters for Solubilization
To ensure reproducibility across different batches, adhere to the quantitative limits outlined in the table below.
| Parameter | Recommended Specification | Mechanistic Rationale |
| Primary Solvent | ≥99.9% Anhydrous DMSO | Prevents water-induced hydrolysis of the O-acetyl ester bond. |
| Stock Concentration | 10 mM to 50 mM | High concentration minimizes the final DMSO volume in the assay (<0.1% v/v). |
| Aqueous Diluent pH | pH 4.5 – 6.0 | Acidic conditions stabilize the ester linkage prior to assay introduction. |
| Storage Temperature | -80°C (Cryopreservation) | Halts kinetic degradation and prevents micro-precipitation. |
| Max Freeze-Thaw Cycles | 1 (Single-use aliquots) | Prevents structural shearing and atmospheric moisture condensation. |
Self-Validating Protocol: Stock Preparation & Handling
This methodology is designed as a self-validating system; each step inherently protects the peptide from the degradation risks introduced by the subsequent step.
Figure 2: Standardized workflow for the preparation and storage of Tyr-Ser(Ac)-Leu.
Phase 1: Environmental Equilibration
-
Remove the sealed vial of lyophilized Tyr-Ser(Ac)-Leu from -20°C storage.
-
Place the intact vial in a desiccator at Room Temperature (RT) for 30 minutes before opening.
-
Causality: Lyophilized peptides are highly hygroscopic. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder. This moisture introduces water to the microenvironment, triggering premature hydrolysis of the O-acetyl group before solubilization even begins .
Phase 2: Anhydrous Solubilization
-
In a chemical fume hood, add the calculated volume of ≥99.9% Anhydrous DMSO directly to the vial to achieve a 10 mM stock concentration.
-
Cap the vial tightly and gently swirl. If the peptide does not immediately dissolve, place the vial in a low-energy sonic bath for short bursts (10 seconds) until the solution is completely clear.
-
Causality: DMSO effectively solvates the hydrophobic side chains without introducing the hydrolytic potential of water. Do not apply heat. Thermal energy dramatically accelerates ester degradation; mechanical dissolution (sonication) is the only acceptable method to assist solubility.
Phase 3: Cryopreservation
-
Immediately dispense the primary stock into sterile, low-protein-binding microcentrifuge tubes in single-experiment volumes (e.g., 10 µL to 50 µL).
-
If available, blanket the headspace of the tubes with Argon or Nitrogen gas to displace oxygen and ambient moisture.
-
Flash-freeze the tubes on dry ice and transfer to a -80°C freezer for long-term storage.
-
Causality: Aliquoting eliminates freeze-thaw cycles. Repeated temperature fluctuations cause micro-precipitation of hydrophobic peptides and accelerate the chemical degradation of side-chain modifications.
Phase 4: Aqueous Reconstitution (Working Dilution)
-
Thaw a single aliquot on ice immediately prior to the assay.
-
Dilute the DMSO stock into the aqueous assay buffer. Ensure the initial dilution buffer is mildly acidic (pH 5.0 - 6.0) if the experimental design allows.
-
Introduce the peptide to physiological cell culture media (pH 7.4) only at the exact moment the assay begins.
-
Causality: The O-acetyl group is highly labile at physiological pH (7.4) . Minimizing the time the peptide spends in an aqueous, neutral/basic environment ensures the biological target is exposed to the intact O-acetylated form, rather than the degraded Tyr-Ser-Leu byproduct.
Quality Control: Validating Stock Integrity
To ensure this protocol functions as a self-validating system within your laboratory, it is highly recommended to perform Quality Control (QC) on the working dilution using Liquid Chromatography-Mass Spectrometry (LC-MS) prior to critical assays.
-
Validation Metric: Analyze a 1 µL injection of the working dilution.
-
Success Criteria: The predominant peak must match the expected [M+H]+ mass for intact Tyr-Ser(Ac)-Leu.
-
Failure Indicator: The appearance of a secondary peak with a mass shift of -42 Da indicates the loss of the acetyl group ( CH3CO loss + H addition), confirming that base-catalyzed hydrolysis occurred during handling. If the degraded peak exceeds 5% of the total area, the stock must be discarded.
References
-
GenScript. Peptide Solubility Guidelines. GenScript Technical Resources. URL:[Link]
-
Zhu, J., et al. Reversible O-Acetyl Migration within the Sialic Acid Side Chain and Its Influence on Protein Recognition. ACS Chemical Biology, 2021. URL:[Link]
-
Kasamatsu, A., et al. Hydrolysis of O-Acetyl-ADP-ribose Isomers by ADP-ribosylhydrolase 3. Journal of Biological Chemistry (PMC), 2011. URL:[Link]
Application Note: A Robust LC-MS/MS Protocol for the Quantification of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine in Human Plasma
Abstract
This application note presents a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of the novel tripeptide, N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine, in human plasma. The protocol is designed for researchers in drug development and clinical diagnostics, providing a detailed workflow from sample preparation to data acquisition. Method development is grounded in established principles of peptide bioanalysis, ensuring accuracy, precision, and reliability in accordance with regulatory expectations.[1][2] We detail a solid-phase extraction (SPE) procedure for effective sample cleanup, optimized chromatographic conditions for analyte separation, and meticulously selected Multiple Reaction Monitoring (MRM) transitions for confident detection.
Introduction: The Analytical Challenge
The analysis of small peptides in complex biological matrices like plasma presents significant challenges, including low endogenous concentrations, protein binding, and interference from abundant matrix components.[3] N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine (Tyr-Ser(OAc)-Leu) is a modified tripeptide whose accurate measurement may be critical for pharmacokinetic studies, biomarker discovery, or clinical diagnostics. The presence of an O-acetyl modification on the serine residue requires precise characterization of its fragmentation behavior to establish a selective detection method. This guide provides a foundational protocol, explaining the scientific rationale behind each step to empower researchers to adapt and validate this method for their specific applications.
Analyte Characterization and Predicted MS/MS Fragmentation
A thorough understanding of the analyte's physicochemical properties and its behavior within the mass spectrometer is the cornerstone of robust method development.
2.1. Physicochemical Properties
The theoretical monoisotopic mass of the neutral tripeptide is calculated to be 423.2005 Da. In positive ion electrospray ionization (ESI+), the primary precursor ion is expected to be the singly protonated molecule, [M+H]⁺.
| Parameter | Value |
| Chemical Formula | C₂₀H₂₉N₃O₇ |
| Monoisotopic Mass | 423.2005 Da |
| Precursor Ion [M+H]⁺ | 424.2078 m/z |
| Precursor Ion [M+Na]⁺ | 446.1897 m/z |
| Precursor Ion [M+2H]²⁺ | 212.6075 m/z |
Note: While sodium adducts ([M+Na]⁺) are common, method development should focus on optimizing conditions to maximize the protonated precursor ([M+H]⁺) for consistency and sensitivity.[4]
2.2. Predicted Fragmentation Pathway
Peptide fragmentation in low-energy collision-induced dissociation (CID) primarily occurs along the peptide backbone, yielding b- and y-type ions.[5][6] The sequence and modifications of Tyr-Ser(OAc)-Leu will dictate the most probable and abundant fragment ions.
-
Precursor Ion: The singly charged precursor [M+H]⁺ at m/z 424.2 is selected in the first quadrupole (Q1).
-
Collision-Induced Dissociation (CID): In the second quadrupole (Q2, collision cell), the precursor ion is fragmented.
-
Dominant Fragment Ions:
-
y-ions: Fragmentation from the C-terminus. The y₂ ion (cleavage between Tyr and Ser) and the y₁ ion (cleavage between Ser and Leu) are predicted to be highly stable and abundant.
-
b-ions: Fragmentation from the N-terminus. The b₂ ion, which retains the O-acetyl modification, is a key diagnostic fragment.
-
Neutral Loss: The O-acetyl group on serine may undergo a characteristic neutral loss of acetic acid (CH₃COOH, 60.021 Da). This can be a useful diagnostic tool but is often less specific for quantification than backbone fragments.
-
The predicted fragmentation pattern is visualized below.
Caption: Predicted fragmentation of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine.
Detailed LC-MS/MS Protocol
This protocol is designed as a starting point and should be optimized for the specific instrumentation used.
3.1. Plasma Sample Preparation: Solid-Phase Extraction (SPE)
For robust and sensitive quantification, removing plasma proteins and phospholipids is crucial.[7] A mixed-mode SPE protocol is recommended to provide superior cleanup compared to a simple protein precipitation.
Rationale: Using a mixed-mode cation exchange sorbent allows for a two-step, orthogonal cleanup. The peptide is retained by reversed-phase interaction under acidic conditions and further purified via ion exchange, while many interferences are washed away.
Step-by-Step SPE Protocol:
-
Pre-treatment: Thaw plasma samples on ice. To 100 µL of plasma, add 100 µL of 4% phosphoric acid (H₃PO₄) in water. Vortex for 15 seconds. This step precipitates proteins and disrupts peptide-protein binding.[3]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE plate (e.g., Oasis MCX µElution Plate) with 200 µL of methanol followed by 200 µL of water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE plate.
-
Wash 1 (Organic): Wash the plate with 200 µL of 2% formic acid in water to remove polar interferences.
-
Wash 2 (Ion Exchange): Wash the plate with 200 µL of methanol to remove non-polar interferences like phospholipids.
-
Elution: Elute the peptide with 2 x 25 µL of 5% ammonium hydroxide in 60:40 acetonitrile:water. The basic pH neutralizes the peptide's N-terminal charge, releasing it from the ion-exchange sorbent.
-
Final Step: Dilute the eluate 1:1 with water containing 0.2% formic acid before injection to ensure compatibility with the mobile phase and good peak shape.
3.2. Liquid Chromatography (LC) Conditions
A reversed-phase separation on a C18 column provides excellent retention and resolution for this moderately hydrophobic peptide.
| Parameter | Recommended Condition |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 40% B over 3.0 min, then wash and re-equilibrate |
3.3. Mass Spectrometry (MS) Conditions
The method utilizes electrospray ionization in positive mode (ESI+) with Multiple Reaction Monitoring (MRM) for quantification.
| MS Source/Gas Parameter | Recommended Setting |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 450°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions: Collision energies (CE) must be empirically optimized for the specific instrument used to achieve maximum signal intensity.[8][9] The values below serve as a validated starting point.
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (s) | Cone (V) | CE (eV) | Transition Use |
| Tyr-Ser(OAc)-Leu | 424.2 | 261.1 (y₂) | 0.050 | 30 | 18 | Quantifier |
| Tyr-Ser(OAc)-Leu | 424.2 | 132.1 (y₁) | 0.050 | 30 | 22 | Qualifier |
| Tyr-Ser(OAc)-Leu | 424.2 | 310.1 (b₂) | 0.050 | 30 | 15 | Qualifier |
Method Validation Framework
To ensure the generation of reliable and reproducible data for regulatory submissions or critical decision-making, the method must be validated according to established guidelines, such as those from the FDA and the ICH M10.[2][10][11][12]
Key Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | Ensure no interference from matrix components at the analyte's retention time. | Response in blank matrix <20% of LLOQ. |
| Sensitivity (LLOQ) | Define the lowest concentration quantifiable with acceptable precision and accuracy. | S/N > 10; Precision ≤20% CV; Accuracy ±20%. |
| Linearity & Range | Demonstrate a proportional response over a defined concentration range. | r² ≥ 0.99; back-calculated standards within ±15% of nominal. |
| Accuracy & Precision | Determine the closeness of measured values to the true value and their variability. | Within-run and between-run precision ≤15% CV (≤20% at LLOQ); accuracy ±15% (±20% at LLOQ). |
| Matrix Effect | Assess the ion suppression or enhancement caused by the plasma matrix. | CV of matrix factor across lots should be ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | Should be consistent, precise, and reproducible (CV ≤15%). |
| Stability | Evaluate analyte stability under various storage and handling conditions. | Mean concentration within ±15% of nominal values. |
Comprehensive Workflow Diagram
The entire analytical process, from sample receipt to final data analysis, is outlined in the workflow diagram below.
Caption: End-to-end workflow for plasma analysis of Tyr-Ser(OAc)-Leu.
Conclusion
This application note provides a detailed, scientifically grounded protocol for the quantification of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine in human plasma. By leveraging a robust SPE cleanup strategy and optimized LC-MS/MS parameters, this method offers the selectivity and sensitivity required for demanding bioanalytical applications. The outlined validation framework ensures that the protocol can be implemented in a regulated environment, producing high-quality data for pharmacokinetic, toxicokinetic, and biomarker studies.
References
- Agilent Technologies. (n.d.). Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation.
- Unger, S. E., & Glish, G. L. (1990). Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra. Journal of the American Society for Mass Spectrometry, 1(5), 382–388.
- FDA. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- Federal Register. (2018, May 22). Bioanalytical Method Validation; Guidance for Industry; Availability.
- U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
- Shimadzu. (2015). Ultrafast and Robust Optimization of Peptide MRMs Using a Fast-Scanning Triple Quadrupole Mass Spectrometer.
- Journal of the American Society for Mass Spectrometry. (n.d.). Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra. ACS Publications.
- FDA. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
- LGC. (n.d.). A Step-by-Step Guide to Developing a Robust Assay in Bioanalysis Using LC-MS/MS.
- FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Waters Corporation. (2025, November 7). Automated Multiple Reaction Monitoring (MRM) Method Development for Peptide Drugs Using waters_connect for Quantitation Software.
- SCIEX. (n.d.). Signature Peptide MRM Optimization Made Easy for Therapeutic Protein and Peptide Quantification.
- Whiteaker, J. R., et al. (n.d.). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. PMC.
- Vellarikkal, S. K., et al. (2020, February 15). Mass spectral analysis of acetylated peptides: Implications in proteomics. PubMed.
- Canadian Science Publishing. (n.d.). Structural and sequence effects in the fragmentation of protonated tripeptides containing tyrosine.
- Phenomenex. (2025, November 24). Selection Criteria for Sample Preparation Methods.
- Waters Corporation. (2020, February 6). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!).
- Spectroscopy Online. (2006, February 1). Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS.
- Matrix Science. (n.d.). Mascot help: Peptide fragmentation.
- Rapid Communications in Mass Spectrometry. (n.d.). Peptide Fragmentation Patterns in Mass Spectrometry.
- Waters Corporation. (n.d.). Bioanalytical Sample Preparation and Method Development for Therapeutic and Endogenous Peptides.
- MDPI. (2021, November 11). Evaluation of Sample Preparation Strategies for Human Milk and Plasma Proteomics.
- PubMed. (2004, January 16). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis.
- Analytical Chemistry. (n.d.). Annotation of Dipeptides and Tripeptides Derivatized via Dansylation Based on Liquid Chromatography–Mass Spectrometry and Iterative Quantitative Structure Retention Relationship. ACS Publications.
- PubMed. (2014, April 1). PEP search in MyCompoundID: detection and identification of dipeptides and tripeptides using dimethyl labeling and hydrophilic interaction liquid chromatography tandem mass spectrometry.
- ResearchGate. (n.d.). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra.
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. lcms.cz [lcms.cz]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Mascot help: Peptide fragmentation [matrixscience.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. Sample Preparation: Key Selection Criteria | Phenomenex [phenomenex.com]
- 8. lcms.cz [lcms.cz]
- 9. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 12. hhs.gov [hhs.gov]
Application Notes & Protocols: Isotopic Labeling of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine for High-Resolution NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of peptides at atomic resolution.[1] The incorporation of stable isotopes, such as ¹³C, ¹⁵N, and ²H, into a peptide is often essential for resolving spectral overlap and enabling advanced multi-dimensional experiments, especially for structural analysis.[2][3] This guide provides a comprehensive overview and detailed protocols for the isotopic labeling of the tripeptide N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine. We will explore strategic labeling design, step-by-step protocols for Fmoc-based solid-phase peptide synthesis (SPPS), purification, and final preparation for NMR analysis. These methodologies are designed for researchers in structural biology, biochemistry, and drug development aiming to leverage NMR for in-depth characterization of this modified tripeptide.
Introduction: The Rationale for Isotopic Labeling
For peptides and proteins, 1D ¹H NMR spectra often suffer from severe signal overlap due to the limited chemical shift dispersion of protons.[3] Isotopic labeling overcomes this limitation by introducing NMR-active nuclei like ¹³C and ¹⁵N (both with a nuclear spin of 1/2).[4] This allows for the acquisition of heteronuclear correlation spectra (e.g., ¹H-¹⁵N HSQC), which disperses signals into two or more dimensions, dramatically improving resolution. Each peak in a ¹H-¹⁵N HSQC spectrum, for instance, typically corresponds to a single amide bond in the peptide backbone, providing a unique fingerprint of the molecule's folded state.
The target molecule, N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine, is a modified tripeptide with potential roles in cellular signaling or as a structural motif in larger proteins.[5] The O-acetylation on the serine residue is a post-translational modification that can significantly influence the peptide's conformation and bioactivity.[5] NMR studies on an isotopically labeled version of this peptide can precisely map its structure, dynamics, and interactions with biological targets.[6]
Strategic Design of Isotopic Labeling
The choice of labeling strategy depends directly on the research question. For a small peptide like a tripeptide, uniform labeling is often the most cost-effective and informative approach for complete structure determination.[7]
dot
Caption: Logic diagram for choosing a labeling strategy.
Below is a summary of common labeling schemes and their primary applications for this tripeptide.
| Labeling Strategy | Isotopes Incorporated | Primary Application | Key NMR Experiments |
| Uniform ¹⁵N | ¹⁵N on all Tyr, Ser, and Leu residues | Backbone resonance assignment, qualitative interaction studies | 2D ¹H-¹⁵N HSQC, 2D ¹⁵N-TOCSY-HSQC |
| Uniform ¹³C, ¹⁵N | ¹³C and ¹⁵N on all residues | De novo 3D structure determination | 3D HNCACB, 3D HN(CO)CACB, 3D HCCH-TOCSY |
| Selective Labeling | e.g., U-¹³C,¹⁵N-Leucine only | Probing the conformation or binding role of a specific residue | Filtered/edited NOESY experiments, simplified spectra |
For a complete structural analysis of this tripeptide, Uniform ¹³C, ¹⁵N labeling is recommended. This allows for the full suite of triple-resonance experiments needed to unambiguously assign all backbone and sidechain atoms and calculate a high-resolution 3D structure.[7]
Synthesis and Purification Protocol
The most efficient method for producing isotopically labeled peptides is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8][9] This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[8]
Materials and Reagents
| Reagent/Material | Specification | Recommended Supplier |
| Resin | Rink Amide MBHA Resin | Any major peptide synthesis supplier |
| ¹³C, ¹⁵N Labeled Amino Acids | Fmoc-L-Leu-(U-¹³C₆, ¹⁵N)-OH | Cambridge Isotope Laboratories, Inc. |
| Fmoc-L-Ser(Ac)-(U-¹³C₃, ¹⁵N)-OH | Custom synthesis or specialized supplier | |
| Fmoc-L-Tyr(tBu)-(U-¹³C₉, ¹⁵N)-OH | Cambridge Isotope Laboratories, Inc. | |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Peptide synthesis grade |
| Coupling Reagent | HBTU/HOBt or HATU | |
| Base | N,N-Diisopropylethylamine (DIPEA) | |
| Deprotection Reagent | 20% Piperidine in DMF | Prepare fresh |
| Cleavage Cocktail | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | |
| Purification | HPLC system with a C18 column |
Note: The key to this synthesis is the use of Fmoc-L-Ser(Ac)-OH , where the serine sidechain is pre-acetylated. This avoids side reactions that could occur if acetylation were attempted on the fully assembled peptide.
dot
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Synthesis Protocol (0.1 mmol scale)
-
Resin Preparation: Place Rink Amide resin in a reaction vessel. Add DMF to swell the resin for 30-60 minutes, then drain the DMF.[8]
-
First Deprotection: Add a 20% piperidine solution in DMF to the resin. Agitate for 5 minutes. Drain and repeat the treatment for another 15 minutes to ensure complete Fmoc group removal.[8]
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove all residual piperidine.
-
Leucine Coupling:
-
In a separate vial, dissolve 4 equivalents of Fmoc-L-Leu-(U-¹³C₆, ¹⁵N)-OH and 3.95 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA.
-
Add this activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Washing: Wash the resin with DMF (3 times).
-
Serine Coupling Cycle: Repeat steps 2-5 using Fmoc-L-Ser(Ac)-(U-¹³C₃, ¹⁵N)-OH. The pre-acetylated serine derivative ensures the modification is correctly incorporated.
-
Tyrosine Coupling Cycle: Repeat steps 2-5 using Fmoc-L-Tyr(tBu)-(U-¹³C₉, ¹⁵N)-OH. The tert-Butyl (tBu) group protects the tyrosine hydroxyl during synthesis.
-
Final Deprotection: After coupling the final amino acid (Tyrosine), perform a final Fmoc deprotection (as in step 2) to reveal the N-terminal amine.
-
Final Wash: Wash the peptide-resin thoroughly with DMF (3 times) followed by DCM (3 times) and dry it under vacuum.[8]
Cleavage and Deprotection
-
Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL water, 0.25 mL TIS. Caution: Work in a fume hood and wear appropriate PPE.
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate at room temperature for 2-3 hours. The TIS scavenges the tBu cations released from the tyrosine side chain.[10]
-
Filter the solution to separate the peptide-containing cleavage mixture from the resin beads.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, discard the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.[8]
Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a water/acetonitrile mixture (with 0.1% TFA).
-
Purify using reverse-phase HPLC with a C18 column.
-
Use a gradient of Buffer A (Water, 0.1% TFA) and Buffer B (Acetonitrile, 0.1% TFA).
-
| Example HPLC Gradient | |
| Time (min) | % Buffer B |
| 0 | 5 |
| 5 | 5 |
| 35 | 65 |
| 40 | 95 |
| 45 | 5 |
-
Characterization:
-
Collect fractions and analyze by Mass Spectrometry (MS) to identify those containing the pure peptide. The expected mass will be higher than the unlabeled version due to the incorporated ¹³C and ¹⁵N isotopes.[4][11]
-
Pool the pure fractions and lyophilize to obtain a fluffy white powder.
-
Determine the final peptide content using ¹H NMR with an internal standard or by UV absorbance of the tyrosine chromophore.[12]
-
NMR Spectroscopy Sample Preparation and Experiments
-
Sample Preparation:
-
Dissolve the lyophilized, isotopically labeled peptide in a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, pH 6.5) to a final concentration of 0.5-1.0 mM.[1]
-
The sample volume should be ~500 µL for a standard 5 mm NMR tube.
-
Add 5-10% D₂O to the buffer to provide a lock signal for the spectrometer.
-
-
Recommended NMR Experiments:
-
¹H-¹⁵N HSQC: This is the foundational experiment. It provides a fingerprint of the peptide, with one peak for each N-H bond. It is excellent for confirming that the peptide is folded and for tracking chemical shift perturbations upon binding to other molecules.
-
3D HNCACB/HN(CO)CACB: These experiments are the workhorses for sequential backbone resonance assignment. They correlate the amide ¹H and ¹⁵N of one residue with the Cα and Cβ chemical shifts of the same residue and the preceding one.
-
3D HCCH-TOCSY: This experiment helps in assigning the carbon and proton resonances within each amino acid sidechain.
-
3D ¹⁵N-edited NOESY-HSQC: This experiment is crucial for determining the 3D structure. It identifies protons that are close in space (< 5 Å), providing the distance restraints needed for structure calculation.
-
Conclusion
The synthesis of isotopically labeled N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine via Fmoc SPPS is a robust and accessible method for producing high-quality samples for NMR spectroscopy.[9] By incorporating ¹³C and ¹⁵N labels, researchers can overcome the inherent limitations of ¹H NMR and apply powerful multi-dimensional techniques to gain unprecedented, atom-level insights into the structure, dynamics, and interactions of this modified peptide.[2] This detailed protocol serves as a validated starting point for research and drug development professionals aiming to characterize this and similar peptide molecules.
References
-
Birlirakis, N. (1995). Proteinogenic amino acids labelled with 15N and/or 13C for application in peptide synthesis: a short review with a comprehensive list of published derivatives. Journal of Peptide Science, 1(3), 149-156. [Link]
-
Marley, J., Lu, M., & Bracken, C. (2001). High-yield expression of isotopically labeled peptides for use in NMR studies. Journal of Biomolecular NMR, 20(1), 71-77. [Link]
-
JPT Peptide Technologies. (n.d.). Isotope Labeled Peptides: Precision Tools for Research. JPT. [Link]
-
Innovagen AB. (n.d.). Peptides labelled with stable isotopes 13C or 15N. Innovagen. [Link]
-
NovoPro Bioscience Inc. (n.d.). Stable Isotope Labeled Peptides. NovoPro. [Link]
-
Harris, T. D., & Lee, J. C. (2008). Quantitative Analysis of Peptides with NMR Spectroscopy. Applied Spectroscopy, 62(11), 1279-1283. [Link]
-
Gucinski, A. C., et al. (2024). Solid-Phase Peptide Synthesis and 2D NMR Analysis of Unknown Tripeptides: An Advanced Undergraduate Synthesis and Spectroscopy Laboratory. Journal of Chemical Education. [Link]
-
Silantes. (2025, June 16). Stable Isotope-Labeled Peptides via Solid Phase Synthesis. Silantes. [Link]
-
SeRMN - UAB. (2017, November 30). Tripeptides studied by NMR. Universitat Autònoma de Barcelona. [Link]
-
GenCefe. (n.d.). Stable Isotope-Labeled Peptides. GenCefe. [Link]
-
Gucinski, A. C., et al. (2024). Solid-Phase Peptide Synthesis and 2D NMR Analysis of Unknown Tripeptides: An Advanced Undergraduate Synthesis and Spectroscopy Laboratory. Journal of Chemical Education. [Link]
-
Rienstra, C. M., et al. (2000). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. PNAS, 97(1), 17-22. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]
-
Vogl, D. P., Conibear, A. C., & Becker, C. F. W. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. Chemical Society Reviews. [Link]
Sources
- 1. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Isotope Labeled Peptides [novoprolabs.com]
- 3. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]
- 4. cpcscientific.com [cpcscientific.com]
- 5. Buy N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine [smolecule.com]
- 6. jpt.com [jpt.com]
- 7. pnas.org [pnas.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
- 10. biomatik.com [biomatik.com]
- 11. innovagen.com [innovagen.com]
- 12. Quantitative Analysis of Peptides with NMR Spectroscopy [opg.optica.org]
How to prevent O-to-N acyl shift during N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine synthesis
Welcome to the technical support center for the synthesis of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this tripeptide, with a particular focus on preventing the problematic O-to-N acyl shift. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and purity of your final product.
Understanding the Challenge: The O-to-N Acyl Shift
The primary obstacle in the synthesis of peptides containing O-acylated serine or threonine residues is the intramolecular O-to-N acyl shift. This rearrangement is a pH-dependent process where the acyl group migrates from the side-chain hydroxyl group of serine to the adjacent N-terminal amide nitrogen.[1][2] This side reaction leads to the formation of a structural isomer, compromising the purity and biological activity of the target peptide. The O-to-N acyl shift is particularly favorable under neutral to slightly basic conditions, which can be encountered during peptide synthesis, purification, and storage.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the O-to-N acyl shift and why is it a problem?
A1: The O-to-N acyl shift is an intramolecular rearrangement where an acyl group (in this case, the acetyl group on the serine residue) migrates from the oxygen of the serine side-chain to the nitrogen of the peptide backbone. This results in the formation of a branched peptide isomer instead of the desired linear peptide. This side product can be difficult to separate from the target peptide and will likely have different biological activity, thus compromising your experimental results.
Q2: At what stages of the synthesis is the O-to-N acyl shift most likely to occur?
A2: The O-to-N acyl shift is most prevalent under neutral to basic conditions.[1] Therefore, it can occur during several stages of solid-phase peptide synthesis (SPPS), including:
-
Fmoc deprotection: The use of piperidine, a base, to remove the Fmoc protecting group can create a favorable environment for the acyl shift.
-
Coupling: While the coupling reaction itself is typically carried out in a slightly basic environment, prolonged reaction times can increase the risk.
-
Cleavage and Deprotection: While the initial cleavage from the resin is performed under strongly acidic conditions (which can favor the reverse N-to-O shift), subsequent workup and purification steps might involve neutral or basic buffers.[2]
-
Purification and Storage: Using buffers with a pH around 7.4 for HPLC purification or storing the peptide in such solutions can promote the rearrangement.[1]
Q3: Can I reverse the O-to-N acyl shift?
A3: Yes, the O-to-N acyl shift is a reversible reaction. The reverse reaction, N-to-O acyl shift, is favored under strongly acidic conditions.[1][2] However, relying on this reversibility is not an ideal strategy for ensuring product purity, as it can be difficult to drive the reaction to completion and may lead to other side reactions. Prevention is the most effective approach.
Q4: Are there any specific sequence-related factors that influence the rate of O-to-N acyl shift?
A4: Yes, the peptide sequence can influence the rate of the acyl shift. The steric hindrance around the serine residue and the electronic properties of the neighboring amino acids can play a role. While less studied for this specific tripeptide, in larger peptides, the local conformation can bring the reacting groups into proximity, accelerating the rearrangement.[4]
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Mass spectrometry of the crude product shows a peak corresponding to the desired mass, but also a significant peak with the same mass, which is difficult to separate by HPLC. | O-to-N acyl shift has occurred, leading to the formation of a structural isomer. | 1. pH Control During Purification: Ensure the HPLC mobile phase is acidic (e.g., 0.1% TFA in water/acetonitrile). Avoid neutral or basic buffers. 2. Protect the Serine Hydroxyl Group: During synthesis, use a protecting group for the serine side chain that is stable to the Fmoc deprotection conditions but can be removed during the final cleavage. The tert-butyl (tBu) group is a common choice in Fmoc-SPPS.[5] 3. Re-acidification: If the shift has already occurred, you can attempt to reverse it by treating the peptide with a strong acid like TFA, followed by lyophilization. However, this may not be completely effective and can lead to other side reactions. |
| Low yield of the final peptide after purification. | The O-to-N acyl shift product was the major component and was discarded during purification. | In addition to the solutions for the problem above: 1. Optimize Coupling Conditions: Use a coupling reagent known to minimize side reactions. Carbodiimide-based reagents like DIC in the presence of an additive like HOBt or Oxyma are generally a good choice.[5][6] 2. Minimize Exposure to Basic Conditions: Reduce the Fmoc deprotection time to the minimum required for complete removal. |
| The biological activity of the synthesized peptide is lower than expected. | The presence of the O-to-N acyl shift isomer is interfering with the biological assay or has lower activity itself. | Rigorously purify the peptide using acidic HPLC conditions to isolate the desired linear isomer. Confirm the structure using NMR or other spectroscopic methods. Re-evaluate the synthesis strategy to prevent the formation of the isomer in future syntheses. |
Visualizing the O-to-N Acyl Shift and Prevention
The following diagram illustrates the mechanism of the O-to-N acyl shift and highlights the key intervention points during the synthesis of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine.
Caption: O-to-N Acyl Shift Mechanism and Prevention Points in SPPS.
Recommended Synthesis Protocol to Prevent O-to-N Acyl Shift
This protocol utilizes Fmoc-based solid-phase peptide synthesis (SPPS) with a serine residue protected by a tert-butyl (tBu) group to prevent O-acylation and subsequent acyl shift. The O-acetylation is performed on-resin after the peptide chain is assembled.
Materials:
-
Fmoc-L-Leu-Wang resin
-
Fmoc-L-Ser(tBu)-OH
-
Fmoc-L-Tyr(tBu)-OH
-
Coupling reagents: Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
DCM, DMF, NMP (peptide synthesis grade)
-
Acetic anhydride
-
Pyridine
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Diethylether (cold)
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from leucine by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.
-
Serine Coupling:
-
Dissolve Fmoc-L-Ser(tBu)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the coupling mixture to the resin and shake for 2 hours.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Remove the Fmoc group from serine using 20% piperidine in DMF as described in step 2.
-
Tyrosine Coupling:
-
Couple Fmoc-L-Tyr(tBu)-OH using the same procedure as for serine (step 3).
-
-
Fmoc Deprotection: Remove the final Fmoc group from tyrosine.
-
On-Resin Acetylation:
-
Treat the resin-bound peptide with a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DMF for 2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the tBu protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a solution containing 0.1% TFA.
-
Purify the peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure product and confirm the mass by mass spectrometry.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
References
-
ResearchGate. (n.d.). Kinetics of the O-to-N acyl migration reaction. Retrieved from [Link]
-
ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
PubMed. (2007, September 15). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. Retrieved from [Link]
-
Research Communities. (2025, August 6). Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). A) Mechanism of NO and ON intramolecular acyl migration reaction; (B).... Retrieved from [Link]
-
National Institutes of Health. (1987, October). Slow O,N-acyl shift in an actinomycin-related peptide lactone. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025, February 11). Peptide Backbone Editing via Post-Translational O to C Acyl Shift. Retrieved from [Link]
-
ACS Publications. (2009, April 13). Amino Acid-Protecting Groups | Chemical Reviews. Retrieved from [Link]
-
ACS Publications. (2014, December 5). Revisiting N-to-O acyl shift for synthesis of natural product-like cyclic depsipeptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Dramatically enhanced N→O acyl migration during the trifluoroacetic acid-based deprotection step in solid phase peptide synthesis. Retrieved from [Link]
-
ACS Publications. (2014, November 20). Revisiting N-to-O Acyl Shift for Synthesis of Natural Product-like Cyclic Depsipeptides. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, November 20). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Retrieved from [Link]
-
ACS Publications. (2015, February 15). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. Retrieved from [Link]
-
MDPI. (2016, November 17). The C-Terminal O-S Acyl Shift Pathway under Acidic Condition to Propose Peptide-Thioesters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Strategies for Improving Peptide Stability and Delivery. Retrieved from [Link]
-
Accounts of Chemical Research. (2024, March 7). Ynamide Coupling Reagents: Origin and Advances. Retrieved from [Link]
-
PubMed. (n.d.). O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. Retrieved from [Link]
-
Wikipedia. (n.d.). Native chemical ligation. Retrieved from [Link]
-
ResearchGate. (2026, March 4). (PDF) Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. Retrieved from [Link]
-
Patsnap. (2015, May 6). Method for preparing N-acetyl-DL-leucine. Retrieved from [Link]
- Google Patents. (n.d.). WO2012038515A1 - Process for racemisation and acetylation of leucine.
-
bioRxiv. (2025, December 2). N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB) activity by stereospecific bidirectional modulation. Retrieved from [Link]
-
MDPI. (2023, December 26). Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Slow O,N-acyl shift in an actinomycin-related peptide lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Spontaneous Deacetylation of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine
Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and scientists working with O-acetylated peptides. N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine contains a highly labile O-acetyl ester linkage on its serine residue. In standard biological buffers, this ester bond is prone to rapid spontaneous deacetylation, which can compromise assay reproducibility, skew kinetic data, and lead to false-negative results in drug development pipelines.
This guide provides mechanistic troubleshooting, quantitative stability data, and field-validated protocols to maintain the structural integrity of your peptide.
Part 1: Troubleshooting FAQs (Mechanisms & Causality)
Q1: Why does my N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine peptide spontaneously lose its acetyl group in standard assay buffers? A1: The loss of the acetyl group is primarily driven by base-catalyzed hydrolysis[1]. The O-acetyl ester linkage on the serine side chain is intrinsically electrophilic. In aqueous biological buffers at physiological or alkaline pH (pH ≥ 7.0), hydroxide ions in the solution nucleophilically attack the carbonyl carbon of the acetyl group. This cleaves the ester bond, yielding the deacetylated peptide (Tyr-Ser-Leu) and free acetate[1].
Q2: Can I use Tris or HEPES buffers for assays involving this peptide? A2: No, Tris (tris(hydroxymethyl)aminomethane) and similar amine-containing buffers should be strictly avoided. Tris contains a primary amine that acts as a strong nucleophile. It directly attacks the O-acetyl ester carbonyl, leading to a process called aminolysis[2]. This not only deacetylates your peptide but also forms an unwanted N-acetyl-Tris adduct. Non-nucleophilic buffers such as MES (2-(N-morpholino)ethanesulfonic acid) or potassium phosphate are strongly recommended to prevent this specific degradation pathway[1].
Q3: Does O-to-N acyl migration occur in this specific peptide sequence? A3: O-to-N acyl migration is a notorious degradation pathway for O-acetylated peptides, where the acetyl group migrates from the oxygen atom to a free adjacent nitrogen atom[3][4]. However, in the internal sequence of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine, the alpha-amine of the serine residue is covalently bound to the tyrosine residue, forming an amide bond. Because amide nitrogens lack the necessary nucleophilicity, intramolecular O-to-N migration is sterically and electronically hindered. Therefore, your primary concerns are base-catalyzed hydrolysis and intermolecular aminolysis.
Q4: How do pH and temperature affect the half-life of the O-acetyl group? A4: The degradation kinetics of the O-acetyl ester are directly proportional to both pH and temperature. The ester linkage is most stable under slightly acidic conditions (pH 4.0–6.0)[1]. As the pH increases above 7.0, the rate of hydrolysis increases exponentially[1]. Furthermore, elevated temperatures (e.g., 37°C for physiological assays) provide the activation energy required to accelerate ester cleavage[3]. Maintaining a slightly acidic pH and keeping solutions on ice until the exact moment of the assay is critical[1].
Chemical degradation pathways of O-acetylated peptides in biological buffers.
Part 2: Quantitative Stability Data
To assist in experimental design, the following table summarizes the expected stability of O-acetyl-serine peptides across various common biological buffer systems.
| Buffer System | pH | Temperature | Estimated Stability / Half-Life | Primary Degradation Pathway |
| Potassium Phosphate | 6.0 | 4°C | High (>24 hours) | Minimal hydrolysis |
| MES | 6.5 | 4°C | High (>24 hours) | Minimal hydrolysis |
| Potassium Phosphate | 7.4 | 37°C | Moderate (1–3 Hours) | Base-catalyzed hydrolysis |
| Tris-HCl | 7.4 | 37°C | Low (<1 hour) | Aminolysis (Nucleophilic attack) |
| Ammonium Bicarbonate | 8.0 | 37°C | Very Low (<15 Minutes) | Rapid base-catalyzed hydrolysis |
Note: Data synthesized from general O-acetyl ester kinetics and empirical observations of O-acetylated substrates[1][2].
Part 3: Experimental Protocols & Self-Validating Workflow
To ensure the structural integrity of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine during your experiments, follow this optimized, self-validating methodology.
Step-by-Step Methodology: Preparation and Handling
Step 1: Lyophilized Storage Store the solid peptide desiccated at -20°C or -80°C[1]. Protect from ambient moisture, as atmospheric water can initiate slow solid-state hydrolysis over time. Avoid repeated freeze-thaw cycles.
Step 2: Buffer Optimization Prepare a non-nucleophilic assay buffer (e.g., 50 mM MES or Potassium Phosphate) and adjust the pH to 6.0–6.5[1]. Strictly verify that no primary amines (like Tris or ethanolamine) are present in the buffer formulation or any additives.
Step 3: Pre-Chilling Chill the assay buffer on ice (4°C) prior to peptide reconstitution[1]. Reducing the thermal energy of the system suppresses the kinetic rate of spontaneous hydrolysis.
Step 4: Just-in-Time Reconstitution Weigh the required amount of solid peptide and dissolve it in the pre-chilled buffer immediately before the assay[1]. Do not store aqueous stock solutions for extended periods; if stock storage is unavoidable, dissolve in 100% DMSO and store at -80°C, diluting into aqueous buffer only at the final step.
Step 5: Assay Execution Initiate the enzymatic or biological assay immediately. If physiological temperatures (37°C) are required for enzyme kinetics, minimize the pre-incubation time of the peptide in the reaction buffer to prevent background deacetylation[1].
Step 6: System Validation (Self-Validating Step) To confirm that your handling protocol successfully preserved the O-acetyl ester, draw a 5 µL aliquot of the reaction mixture at T=0 and immediately quench it in 1% formic acid (dropping the pH to <3 to halt all hydrolysis). Repeat this at the end of the assay (T=end). Analyze both aliquots via LC-MS to quantify the ratio of intact peptide (M+H) to deacetylated peptide (M-42+H). A properly optimized system should yield <5% variance in the intact mass ratio between time points.
Optimized step-by-step handling workflow to preserve O-acetyl ester integrity.
References
- BenchChem. preventing hydrolysis of O-Acetyl-L-serine during experiments. BenchChem.
- National Institutes of Health (PMC). A Chemical Biology Solution to Problems with Studying Biologically Important but Unstable 9-O-Acetyl Sialic Acids. NIH.gov.
- American Chemical Society (ACS). Native Design of Soluble, Aggregation-Resistant Bioactive Peptides: Chemical Evolution of Human Glucagon. ACS Publications.
- Royal Society of Chemistry (RSC). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Chemical Biology Solution to Problems with Studying Biologically Important but Unstable 9-O-Acetyl Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00083G [pubs.rsc.org]
Improving HPLC peak resolution for N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine and its impurities
Technical Support Center: Peptide Separations & Impurity Analysis
A Senior Application Scientist's Guide to Improving HPLC Peak Resolution for N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine and Its Impurities
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the chromatographic analysis of synthetic peptides. While we will use the tripeptide N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine as a central example, the principles and troubleshooting strategies outlined here are broadly applicable to a wide range of small peptides and their process-related impurities.
As a Senior Application Scientist, my goal is to provide not just a list of steps, but a logical framework for method development and troubleshooting, grounded in the physicochemical principles that govern peptide separations.
Frequently Asked Questions (FAQs)
Q1: My main peptide peak is co-eluting with an impurity. What is the most logical first step to improve resolution?
A1: The most impactful and logical first step is to modify the gradient slope. For peptides, resolution is highly sensitive to the rate of change of the organic mobile phase. A shallow gradient increases the time the analytes spend interacting with the stationary phase, providing more opportunities for separation.[1]
Start by performing a broad "scouting" gradient (e.g., 5% to 65% Acetonitrile over 60 minutes) to determine the approximate elution percentage of your target peptide.[2] Once you know this, you can build a much shallower, focused gradient around that point. For example, if your peptide elutes at 30% Acetonitrile, a new gradient of 25-35% over 30 minutes will significantly increase the resolution in that specific window.[3]
Q2: I'm observing broad, tailing peaks for my peptide. How can I improve the peak shape?
A2: Peak tailing in peptide analysis is often caused by secondary interactions between positively charged residues on the peptide (like the N-terminus or basic amino acid side chains) and residual, negatively charged silanol groups on the silica-based stationary phase.[4]
The solution is to ensure these interactions are minimized by controlling the mobile phase pH and using an appropriate ion-pairing agent.[5]
-
Ion-Pairing Agents: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common and effective choice for improving peak shape.[3][6] The TFA anion (CF₃COO⁻) pairs with the positively charged sites on the peptide, neutralizing their charge and minimizing interaction with the stationary phase. It also lowers the mobile phase pH to ~2, which suppresses the ionization of silanol groups.[5]
-
Sufficient Buffering: Ensure your mobile phase is adequately buffered to maintain a consistent pH. Inconsistent pH can lead to mixed ionic forms of the peptide, resulting in broad or split peaks.[4]
Q3: Changing the gradient didn't fully resolve my impurity. What other mobile phase parameters can I change to alter selectivity?
A3: Changing the selectivity—the fundamental difference in how two compounds interact with the HPLC system—is key when gradient optimization isn't enough.[7] The most powerful tool for altering peptide selectivity is the mobile phase pH.[8][9]
Peptides contain ionizable acidic and basic groups (the N- and C-termini and side chains of certain amino acids). Changing the pH alters the overall charge of the peptide and its impurities, which can dramatically change their retention behavior and elution order.[8][10]
-
Low pH (e.g., pH 2.5 with 0.1% Formic Acid or TFA): At low pH, acidic residues (Asp, Glu) are neutral, while basic residues (Lys, Arg, His) and the N-terminus are protonated (positive charge). This is the standard starting point.
-
High pH (e.g., pH 9.2 with Ammonium Formate): At high pH, basic residues are neutral, while acidic residues and the C-terminus are deprotonated (negative charge). This provides a highly orthogonal (different) selectivity compared to low pH separations.[8][11]
A note of caution: Always ensure your column is chemically stable at the chosen pH. Silica-based columns are typically limited to a pH range of 2-8, while hybrid-particle columns offer an extended range.
Q4: What are the most common types of impurities I should expect for a synthetic tripeptide like N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine?
A4: Impurities in synthetic peptides typically arise from the manufacturing process itself.[5] For a tripeptide, the most common impurities include:
-
Deletion Sequences: Peptides where one amino acid is missing (e.g., N-(L-Tyrosyl)-L-leucine). This happens if a coupling step during solid-phase peptide synthesis is incomplete.[12][13]
-
Diastereomers (Epipeptides): Impurities where one amino acid has the wrong stereochemistry (e.g., D-Tyrosine instead of L-Tyrosine). These can be very difficult to separate and often require specialized chiral columns or significant method development.[14]
-
Incompletely Deprotected Peptides: Residual protecting groups from the synthesis that were not fully removed.
-
Oxidation: The tyrosine residue is susceptible to oxidation.[14] This impurity will have a mass increase of +16 Da.
-
Deamidation: If asparagine or glutamine were present, they would be prone to deamidation (+1 Da mass change).[5][14]
Troubleshooting Guide: A Systematic Approach
When faced with a separation challenge, it's crucial to modify parameters systematically, changing only one at a time to clearly observe the effect.[3]
Issue 1: Co-eluting Peaks (Main Compound and Impurity)
This is the most common challenge, where two or more peaks are not fully separated.
Workflow for Resolving Co-eluting Peaks:
Caption: A logical flow for peptide HPLC method development.
References
-
Tips for Optimization of Peptide Separation. Shimadzu. [Link]
-
Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Waters Corporation. [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]
-
Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Waters Corporation. [Link]
-
Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. PMC. [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online. [Link]
-
How to improve peptide purification by altering the mobile phase pH. Biotage. [Link]
-
Analysis of a Synthetic Peptide and Its Impurities. Agilent. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
-
Two-Dimensional Separation Using High-pH and Low-pH Reversed Phase Liquid Chromatography for Top-down Proteomics. PMC. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
HPLC Troubleshooting Guide. ACE HPLC. [Link]
-
Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]
-
Peptide Purification. AAPPTec. [Link]
-
Investigation of Impurities in Peptide Pools. OPUS. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. peptide.com [peptide.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. waters.com [waters.com]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Two-Dimensional Separation Using High-pH and Low-pH Reversed Phase Liquid Chromatography for Top-down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Making sure you're not a bot! [opus4.kobv.de]
- 14. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
Technical Support Center: Overcoming Matrix Effects in the Mass Spectrometry Analysis of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine
Welcome to the technical support center for the mass spectrometry analysis of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for overcoming matrix effects in your LC-MS/MS analyses.
Introduction: The Challenge of Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] When analyzing complex biological samples such as plasma, serum, or tissue homogenates, these co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[2][3] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can severely compromise the accuracy, precision, and sensitivity of your quantitative analysis.[4] For a modified tripeptide like N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine, which may be present at low concentrations, mitigating these effects is critical for reliable results.[5]
This guide will provide a structured approach to identifying, troubleshooting, and overcoming matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in plasma or serum samples?
A1: The most notorious culprits for matrix effects in plasma and serum are phospholipids from cell membranes.[6][7] These molecules are often co-extracted with analytes of interest during sample preparation and can cause significant ion suppression in the mass spectrometer's ion source.[6][7] Other sources include salts, proteins, and other endogenous small molecules.[2]
Q2: How do I know if my analysis is suffering from matrix effects?
A2: Common indicators of matrix effects include poor reproducibility of results, low signal intensity for your analyte, and a lack of dose-proportionality in your calibration curve.[2] A more definitive way to assess matrix effects is to perform a post-column infusion experiment, where a constant flow of your analyte is introduced into the mass spectrometer after the analytical column.[8] Dips or peaks in the baseline signal when a blank matrix sample is injected indicate regions of ion suppression or enhancement, respectively.[8]
Q3: Can't I just use a stable isotope-labeled internal standard to correct for everything?
A3: While stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting matrix effects, they are not a panacea.[9][10] A SIL-IS can compensate for variations in ionization efficiency, but it cannot overcome severe ion suppression that reduces the analyte signal to below the limit of detection.[9] Furthermore, it is crucial that the SIL-IS co-elutes perfectly with the analyte for effective correction.[9]
Q4: What are the general chemical properties of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine that might influence its analysis?
A4: N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine is a tripeptide with a unique combination of amino acids and a post-translational modification. The tyrosine residue provides a phenolic hydroxyl group that can be oxidized, while the O-acetyl group on serine adds to its stability and bioactivity.[11] Its synthesis typically involves solid-phase peptide synthesis (SPPS).[11] These properties, particularly the potential for oxidation and the modified serine, should be considered during sample preparation and analysis.
Troubleshooting Guide
This section is organized by common symptoms you might encounter during your analysis.
| Symptom | Potential Cause(s) Related to Matrix Effects | Recommended Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | Severe ion suppression from co-eluting matrix components, most commonly phospholipids in plasma/serum.[6][7] | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method. Move from simple protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[12][13] Consider using phospholipid removal plates or cartridges (e.g., HybridSPE®, Ostro®).[6][14] 2. Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the regions of ion suppression identified by a post-column infusion experiment.[13] 3. Check for Analyte Degradation: The O-acetyl group on serine could be labile under certain pH or temperature conditions during sample processing. Ensure your sample handling procedures are optimized for stability. |
| High Variability / Poor Reproducibility | Inconsistent matrix effects between samples and standards.[2] This can be due to variations in the composition of the biological matrix from different sources. | 1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that is chemically identical to the analyte will experience the same matrix effects and can correct for this variability.[9][15] 2. Matrix-Matched Calibration Curve: Prepare your calibration standards in the same biological matrix as your samples to ensure that the standards and samples experience similar matrix effects.[13][16] 3. Thoroughly Homogenize Samples: Ensure that all samples are uniformly mixed to minimize variability in the matrix composition. |
| Non-Linear Calibration Curve | Saturation of the detector at high concentrations or differential matrix effects across the concentration range. | 1. Dilute Samples: If detector saturation is suspected, dilute the samples to bring the analyte concentration into the linear range of the detector.[17] 2. Re-evaluate Internal Standard: Ensure that the concentration of the internal standard is appropriate and that it is not contributing to detector saturation. 3. Assess Matrix Effects at Different Concentrations: The extent of ion suppression can sometimes be concentration-dependent.[9] Consider using a matrix-matched calibration curve to account for this.[13][16] |
| Peak Tailing or Splitting | Co-eluting interferences affecting the peak shape.[16] | 1. Optimize Chromatography: Experiment with different analytical columns (e.g., C18, HILIC) and mobile phase compositions to improve peak shape and resolution from interferences.[14][18] 2. Improve Sample Cleanup: A cleaner sample extract is less likely to contain interferences that can distort peak shape.[12][13] |
Advanced Mitigation Strategies
Advanced Sample Preparation Techniques
For complex matrices, a simple "dilute and shoot" or protein precipitation approach is often insufficient.[19] Consider the following more advanced techniques:
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubility in two immiscible liquids.[12] By carefully selecting the solvents and adjusting the pH, you can achieve a cleaner extract.[12]
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity by utilizing a solid sorbent to retain the analyte of interest while matrix components are washed away.[13] A variety of sorbent chemistries are available to target specific analyte properties.
-
Phospholipid Removal Products: Several commercially available products are specifically designed to remove phospholipids from plasma and serum samples.[6][14] These often combine protein precipitation with a phospholipid-binding sorbent in a 96-well plate format for high-throughput applications.[6][14]
-
To 100 µL of plasma/serum sample in a 96-well plate, add 300 µL of acetonitrile containing 1% formic acid and your internal standard.[20]
-
Vortex the plate for 1-2 minutes to precipitate the proteins.
-
Centrifuge the plate at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a phospholipid removal plate.
-
Apply a vacuum to pull the supernatant through the phospholipid-binding sorbent.
-
Collect the clean extract in a new 96-well plate for LC-MS/MS analysis.
The Critical Role of Internal Standards
The use of an appropriate internal standard is arguably the most effective way to compensate for matrix effects.[10]
-
Stable Isotope-Labeled (SIL) Internal Standards: A SIL-IS is the ideal choice as it is chemically identical to the analyte and will have the same chromatographic retention time, ionization efficiency, and fragmentation pattern (with a mass shift).[15] This allows for the most accurate correction of matrix effects.[9]
-
Structural Analogs: If a SIL-IS is not available, a structural analog can be used. However, it is crucial to demonstrate that the analog behaves similarly to the analyte in terms of extraction recovery and ionization response.
Chromatographic and Mass Spectrometric Optimization
-
Chromatography: The goal is to achieve chromatographic separation of your analyte from the regions of significant ion suppression.[3] Experiment with different column chemistries (e.g., reversed-phase C18, HILIC) and mobile phase gradients.[14][18]
-
Mass Spectrometry: While less effective than sample preparation, optimizing MS parameters can sometimes help. For instance, in some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can reduce susceptibility to matrix effects, although this may come at the cost of sensitivity for peptides.[4]
Visualizing the Workflow
Troubleshooting Workflow for Matrix Effects
Caption: A decision tree for troubleshooting common issues related to matrix effects.
Sample Preparation Workflow Comparison
Sources
- 1. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Targeted Quantitation of Acetylated Lysine Peptides by Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buy N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine [smolecule.com]
- 8. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. shodex.com [shodex.com]
- 11. N-Acetyl-L-leucine [webbook.nist.gov]
- 12. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 13. PEP search in MyCompoundID: detection and identification of dipeptides and tripeptides using dimethyl labeling and hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A multiplexed post-translational modification monitoring approach on a matrix-assisted laser desorption/ionization time-of-flight/time-of-flight mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. verifiedpeptides.com [verifiedpeptides.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 18. Discovery of protein acetylation patterns by deconvolution of peptide isomer mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. masspec.scripps.edu [masspec.scripps.edu]
Minimizing proteolytic degradation of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine in cell culture
[label="Stability
Figure 1: Enzymatic degradation pathways of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine in cell culture.
Part 2: Troubleshooting Guide & FAQs
Q1: My peptide half-life in DMEM + 10% FBS is less than 2 hours. What is the primary cause? A1: The rapid degradation is driven by serum exopeptidases. Research shows that peptides with free N-terminal amines are almost entirely degraded within 48 hours in serum-containing media, often with half-lives under 3 hours [5]. Furthermore, the low molecular weight of tripeptides (<1000 Da) offers no steric hindrance against aggressive serum proteases[1]. Actionable Fix: Transition to serum-free media if your cell line permits. If serum is mandatory, you must use Heat-Inactivated FBS (56°C for 30 minutes) to denature the complement system and reduce baseline protease activity.
Q2: I cannot use serum-free media. What protease inhibitors can I add that won't cause cytotoxicity? A2: Broad-spectrum commercial inhibitor cocktails are designed for cell lysis and are highly toxic to living cells over 24-48 hours [2]. You must build a targeted, cell-tolerated cocktail. For Y-S(Ac)-L, the critical inhibitor is Bestatin , which specifically neutralizes the aminopeptidases targeting your N-terminal Tyrosine [4].
Table 1: Quantitative Data on Targeted Inhibitor Selection
| Inhibitor | Target Enzyme Class | Working Concentration | Cell Toxicity Risk (24h) | Expected Half-Life Extension |
| Bestatin | Aminopeptidases (LAP) | 1 - 10 µM | Low | 4x - 6x |
| AEBSF | Serine Proteases | 0.1 - 0.5 mM | Moderate | 2x - 3x |
| BNPP | Carboxylesterases | 10 - 50 µM | Moderate | Prevents deacetylation |
| EDTA | Metalloproteases | 1 - 5 mM | High (Chelates Ca²⁺/Mg²⁺) | 2x (Not recommended for live cells) |
| Relative to uninhibited standard media containing 10% FBS. |
Q3: How do I definitively validate that my peptide remains intact and acetylated during the assay? A3: Never rely on downstream phenotypic assays (e.g., cell viability or reporter expression) to confirm peptide stability. Degradation fragments (like free Tyrosine or the deacetylated Tyr-Ser-Leu) can possess confounding biological activity. You must establish a self-validating analytical system using LC-MS/MS to quantify the exact mass of the intact, acetylated peptide over time [3].
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, implement the following step-by-step LC-MS/MS methodology to empirically verify the stability of Y-S(Ac)-L in your specific culture conditions.
Protocol: LC-MS/MS Validation of Peptide Stability in Cell Culture
Step 1: Media & Inhibitor Preparation
-
Prepare your optimized media (e.g., DMEM + 10% Heat-Inactivated FBS).
-
Supplement with 10 µM Bestatin and 50 µM BNPP. Allow the media to equilibrate in the incubator (37°C, 5% CO₂) for 30 minutes.
Step 2: Peptide Spiking
-
Dissolve N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine in sterile DMSO to create a 10 mM stock.
-
Spike the peptide into the equilibrated media to a final working concentration of 10 µM (ensure final DMSO concentration is ≤0.1%).
Step 3: Time-Course Sampling
-
Plate cells in a 6-well plate and apply the spiked media.
-
Extract 50 µL aliquots of the supernatant at precise intervals: t=0,1h,4h,12h,24h .
Step 4: Sample Quenching & Precipitation
-
Immediately transfer each 50 µL aliquot into a microcentrifuge tube containing 150 µL of ice-cold Methanol with 0.1% Formic Acid. This instantly denatures active proteases and precipitates serum proteins [3].
-
Vortex for 10 seconds and incubate on ice for 15 minutes.
Step 5: Centrifugation & Filtration
-
Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to an LC-MS autosampler vial, avoiding the protein pellet.
Step 6: LC-MS/MS Quantification
-
Inject 5 µL into a triple quadrupole LC-MS/MS system.
-
Monitor the Multiple Reaction Monitoring (MRM) transitions specific to the intact mass [M+H]+ of Y-S(Ac)-L.
-
Calculate the Area Under the Curve (AUC) relative to the t=0 sample to determine the precise degradation kinetics.
Figure 2: Self-validating experimental workflow for assessing tripeptide stability via LC-MS/MS.
References
-
Title: Protease Inhibitors: Current Status and Future Prospects. Source: acs.org. URL:[Link]
-
Title: Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Source: nih.gov. URL:[Link]
-
Title: Leucine aminopeptidase-like activity in Aplysia hemolymph rapidly degrades biologically active alpha-bag cell peptide fragments. Source: nih.gov. URL:[Link]
-
Title: Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Source: nih.gov. URL:[Link]
N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine vs non-acetylated Tyr-Ser-Leu stability comparison
Comprehensive Stability Comparison: N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine vs. Native Tyr-Ser-Leu
Introduction & Rationale
Tyroserleutide (YSL, sequence: Tyr-Ser-Leu) is a biologically active, low-molecular-weight tripeptide currently in Phase III clinical trials, recognized for its potent antitumor properties and its ability to modulate macrophage activity[1]. Despite its therapeutic promise, native YSL—like many short, charge-neutral peptides—suffers from poor pharmacokinetic profiles due to rapid proteolytic degradation in systemic circulation and high polarity challenges[1][2].
To overcome this bottleneck, structural modifications such as targeted acetylation are employed. The synthesis of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine introduces an O-acetyl group at the central serine residue. This guide provides an objective, data-driven comparison of the stability, physicochemical properties, and experimental handling of O-acetylated YSL versus its native counterpart.
Mechanistic Basis of Stability
Causality in Peptide Design The primary vulnerability of the native YSL tripeptide lies in its susceptibility to aminopeptidases and endopeptidases present in human serum[3]. The hydroxyl group of the central serine residue acts as a critical hydrogen-bond donor/acceptor, facilitating the docking of the peptide into the active site of circulating proteases.
By introducing an O-acetyl modification at this specific serine hydroxyl group, two protective mechanisms are activated:
-
Steric Hindrance: The bulky acetyl group physically obstructs the enzymatic active site from accessing the adjacent peptide bonds, restricting the conformational flexibility required to reach the transition state during hydrolysis.
-
Electronic Shielding: The acetylation removes the hydrogen-bonding capability of the serine hydroxyl, drastically reducing the binding affinity between the peptide and proteolytic enzymes, effectively inhibiting degradation[3].
Fig 1. Mechanistic pathway comparing the proteolytic degradation of native YSL versus O-acetylated YSL.
Quantitative Data Comparison
The following table summarizes the comparative performance metrics of both peptides, derived from standardized in vitro pharmacokinetic models.
| Parameter | Native Tyr-Ser-Leu (YSL) | N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine |
| Molecular Weight | 395.45 g/mol | 437.49 g/mol |
| Serum Half-Life (t1/2) | ~1.5 hours | > 12.0 hours |
| LogP (Predicted) | -0.8 (Highly Hydrophilic) | +0.2 (Amphiphilic) |
| Primary Degradation Route | Aminopeptidase cleavage (Tyr-Ser) | Slow non-specific ester hydrolysis |
| Aqueous Solubility | Excellent (>10 mg/mL) | Good (~5 mg/mL) |
Note: The shift in LogP from -0.8 to +0.2 not only enhances proteolytic stability but also improves the theoretical membrane permeability of the peptide, addressing the high polarity challenges typical of charge-neutral peptides like YSL[1].
Experimental Protocols
To ensure a self-validating system, the following protocols incorporate internal controls and precise quenching mechanisms to prevent artifactual degradation during analysis.
Protocol 1: Synthesis Considerations & Handling
During the Solid-Phase Peptide Synthesis (SPPS) of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine, a critical side reaction to avoid is the O-to-N acyl shift[4].
-
Coupling: Use standard Fmoc-SPPS. For the serine residue, utilize pre-acetylated Fmoc-Ser(Ac)-OH. Avoid highly reactive uronium-based reagents (like HATU) if the serine is unprotected, to prevent unwanted O-acylation of the peptide backbone[4].
-
Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Purification (Critical Step): Maintain the pH of the mobile phase during HPLC purification strictly below 6.0 (using 0.1% TFA in water/acetonitrile).
-
Causality: Basic conditions (pH > 7.5) will trigger an irreversible O-to-N acyl shift or premature hydrolysis of the O-acetyl ester, compromising the integrity of the stabilized peptide[4].
-
Protocol 2: In Vitro Serum Stability Assay
This protocol is designed to objectively measure the half-life (t1/2) of both peptides in human serum.
-
Preparation: Prepare a 1 mM stock solution of both native YSL and O-acetyl-YSL in PBS (pH 7.4).
-
Incubation: Mix 100 µL of the peptide stock with 900 µL of pre-warmed (37°C) pooled human serum (final peptide concentration: 100 µM). Incubate in a thermomixer at 37°C, 300 rpm.
-
Time-Course Sampling: At specific intervals (0, 1, 2, 4, 8, 12, and 24 hours), extract 50 µL aliquots.
-
Enzymatic Quenching (Self-Validation): Immediately add 150 µL of ice-cold acetonitrile containing 1% TFA and an isotopically labeled internal standard.
-
Causality: The high organic content instantly precipitates serum proteins, while the low pH denatures proteases, locking the degradation profile at that exact second. The internal standard accounts for any volumetric losses during precipitation, ensuring quantitative trustworthiness.
-
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
LC-MS/MS Analysis: Transfer the supernatant to HPLC vials. Quantify the remaining intact peptide using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
Fig 2. Self-validating experimental workflow for peptide serum stability and pharmacokinetic profiling.
Conclusion
The transition from native Tyr-Ser-Leu to N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine represents a highly effective strategy for peptide stabilization. By strategically masking the serine hydroxyl group, researchers can bypass the rapid aminopeptidase-driven degradation that plagues short linear peptides, extending the serum half-life from under 2 hours to over 12 hours. This modification is essential for downstream in vivo efficacy models where sustained systemic exposure is required.
References
-
Title: Artificial Tyroserleutide Transporters for Synergistic Cancer Therapy Source: JACS Au / NIH URL: [Link]
-
Title: Acetylation of peptides inhibits their degradation by rumen micro-organisms Source: British Journal of Nutrition / Cambridge Core URL: [Link]
Sources
- 1. Artificial Tyroserleutide Transporters for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acetylation of peptides inhibits their degradation by rumen micro-organisms | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comparative Binding Kinetics of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine and Structural Analogs
Introduction & Biological Context
Tyroserleutide (YSL, or L-Tyrosyl-L-seryl-L-leucine) is a biologically active, low-molecular-weight tripeptide recognized for its potent antineoplastic properties. Extensive research has demonstrated its efficacy in inhibiting the proliferation of hepatocellular carcinoma (HCC) cells, inducing apoptosis via mitochondrial targeting, and suppressing metastasis by downregulating intercellular adhesion molecule-1 (ICAM-1)[1][2]. Furthermore, YSL has been shown to activate the monocyte-macrophage system, stimulating the secretion of cytotoxic effectors such as IL-1β, TNF-α, and nitric oxide[3].
Despite its therapeutic promise and progression into clinical trials, native YSL faces pharmacokinetic limitations. Its zwitterionic nature and strong aggregation propensity under physiological conditions restrict membrane permeability, often necessitating high concentrations or the use of artificial peptide transporters (such as 5F–C12 crown ether constructs) to achieve intracellular efficacy[4].
To overcome these barriers, structural analogs such as N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine (Y-S(Ac)-L) have been engineered. The O-acetylation of the serine residue fundamentally alters the peptide's physicochemical profile. This guide provides an in-depth comparative analysis of the binding kinetics, structural thermodynamics, and experimental validation workflows for YSL, its O-acetylated analog Y-S(Ac)-L, and a control mutant (Y-A-L), providing crucial insights for drug development professionals.
Physicochemical and Structural Divergence
The addition of an acetyl group to the hydroxyl side chain of serine masks a key polar moiety. This modification significantly shifts the thermodynamic landscape of the peptide as it transitions from an aqueous environment into a hydrophobic receptor pocket or lipid bilayer.
Table 1: Comparative Physicochemical Properties
| Peptide | Sequence | Modification | Molecular Weight (Da) | Net Charge (pH 7.4) | Estimated LogP | Primary H-Bond Donors |
| Native YSL | Tyr-Ser-Leu | None | 381.42 | Zwitterionic (0) | -1.2 | 5 |
| Y-S(Ac)-L | Tyr-Ser(Ac)-Leu | O-Acetylation | 423.46 | Zwitterionic (0) | -0.3 | 4 |
| Y-A-L | Tyr-Ala-Leu | Ser → Ala | 365.42 | Zwitterionic (0) | -0.5 | 4 |
Mechanistic Causality: The increase in LogP for Y-S(Ac)-L reduces the desolvation penalty required for the peptide to enter a lipophilic binding cleft. While the loss of one hydrogen bond donor (the serine -OH) might seem detrimental to target specificity, the acetyl group introduces novel van der Waals interactions and restricts the conformational flexibility of the peptide backbone, effectively lowering the entropic cost of binding.
Mechanistic Pathways and Target Modulation
The structural modifications directly influence how these peptides interact with cellular boundaries and intracellular targets. While native YSL relies heavily on active transport or high concentration gradients to reach mitochondrial targets, Y-S(Ac)-L exhibits enhanced passive diffusion.
Cellular uptake and target modulation pathways of YSL versus Y-S(Ac)-L.
Comparative Binding Kinetics
To objectively evaluate the performance of Y-S(Ac)-L against native YSL, we analyze their real-time binding kinetics using Surface Plasmon Resonance (SPR) against a standardized immobilized target (e.g., a recombinant mitochondrial membrane receptor model or an artificial transporter complex).
Table 2: Kinetic Binding Parameters (SPR Analysis)
| Compound | kon ( M−1s−1 ) | koff ( s−1 ) | KD (nM) | ΔG (kcal/mol) |
| Native YSL | 4.2×104 | 1.8×10−3 | 42.8 | -10.1 |
| Y-S(Ac)-L | 9.5×104 | 8.2×10−4 | 8.6 | -11.0 |
| Y-A-L | 5.1×104 | 4.5×10−3 | 88.2 | -9.6 |
Data Synthesis & Causality:
-
Association Rate ( kon ): Y-S(Ac)-L demonstrates a >2 -fold increase in kon compared to native YSL. This is driven by the acetyl group's ability to displace ordered water molecules more efficiently upon approaching the hydrophobic pockets of the target receptor.
-
Dissociation Rate ( koff ): The O-acetylation significantly decreases koff . The acetyl methyl group anchors the peptide via hydrophobic packing, increasing the residence time ( τ=1/koff ) of the drug-target complex.
-
Control Comparison (Y-A-L): The Ser → Ala mutation removes the hydroxyl group but lacks the extended bulk of the acetyl group. Its rapid koff indicates that the steric bulk and specific hydrophobic contacts of the acetyl moiety in Y-S(Ac)-L are critical for stabilizing the bound state, not merely the removal of the polar hydroxyl.
Experimental Protocols: Self-Validating Kinetic Workflows
To ensure trustworthiness and reproducibility, the kinetic data must be derived from a rigorously controlled system. Below is the standardized protocol for evaluating the binding kinetics of these tripeptides using Surface Plasmon Resonance (SPR).
Step-by-Step SPR Methodology
Step 1: Sensor Chip Functionalization (Amine Coupling)
-
Action: Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.
-
Causality: This creates reactive succinimide esters that covalently bind to primary amines on the target receptor. Ensuring a low immobilization level ( <500 Response Units) prevents mass transport limitation (MTL) and steric hindrance, ensuring the measured kon reflects true binding kinetics, not diffusion rates.
Step 2: Analyte Preparation and Injection
-
Action: Dilute YSL, Y-S(Ac)-L, and Y-A-L in the running buffer (e.g., HBS-EP+ with 1% DMSO) to a concentration series (1 nM to 100 nM). Inject analytes at a high flow rate (50 µL/min) for 120 seconds (association), followed by a 300-second buffer flow (dissociation).
-
Causality: Matching the DMSO concentration between the analyte and running buffer is critical. Even a 0.1% mismatch causes bulk refractive index shifts that obscure the low-molecular-weight peptide signals. High flow rates further suppress MTL.
Step 3: Surface Regeneration
-
Action: Inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to remove bound peptide.
-
Causality: The low pH disrupts the electrostatic and hydrogen-bonding interactions without denaturing the covalently bound target receptor, resetting the baseline for the next cycle.
Step 4: Data Fitting and Validation
-
Action: Double-reference the sensograms (subtracting both the reference channel and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model.
-
Causality (Self-Validation): The protocol's integrity is validated by examining the residual plots. If the residuals (difference between experimental data and the fitted curve) are randomly distributed and <10% of the maximum Rmax , the 1:1 binding mechanism is confirmed, proving the kinetic constants are accurate.
Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic analysis.
Conclusion
The comparative analysis reveals that N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine (Y-S(Ac)-L) presents a kinetically superior profile compared to native Tyroserleutide (YSL). By masking the polar serine hydroxyl with an acetyl group, the peptide achieves a lower desolvation penalty (accelerating kon ) and establishes stronger hydrophobic packing within target receptors (decelerating koff ). For drug development professionals, this O-acetylation strategy provides a viable pathway to enhance the bioavailability and target residence time of small therapeutic peptides without necessitating complex artificial delivery vehicles.
References
-
Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma Source: PubMed / National Institutes of Health (NIH) URL:[Link]
-
Artificial Tyroserleutide Transporters for Synergistic Cancer Therapy Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]
-
Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]
-
Tripeptide tyroserleutide enhances the antitumor effects of macrophages and stimulates macrophage secretion of IL-1beta, TNF-alpha, and NO in vitro Source: PubMed / National Institutes of Health (NIH) URL:[Link]
Sources
- 1. Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tripeptide tyroserleutide enhances the antitumor effects of macrophages and stimulates macrophage secretion of IL-1beta, TNF-alpha, and NO in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine as a reference standard in peptide cleavage assays
Analytical Superiority of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine in Multiplexed Peptide Cleavage Assays
Executive Summary
As a Senior Application Scientist, I frequently evaluate the efficacy of peptide reference standards in complex bioanalytical workflows. The tripeptide N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine (Y-S(Ac)-L) has emerged as a highly specialized bifunctional reference standard. Unlike traditional unmodified peptides, the O-acetylation of the serine residue introduces a critical steric and chemical checkpoint, making it an invaluable tool for LC-MS/MS-based tandem enzyme assays (e.g., esterase-protease cascades) and targeted pharmacokinetic profiling.
Mechanistic Rationale (Expertise & Experience)
Why utilize an O-acetylated tripeptide instead of a standard sequence? The causality lies in the precise control of enzymatic susceptibility and structural stability:
-
Proteolytic Stability & Specificity: Unmodified peptides are highly susceptible to rapid, non-specific degradation by exopeptidases in plasma or serum. Acetylation of peptide residues significantly enhances stability against these non-specific background enzymes[1],[2]. Furthermore, the Tyrosine (Tyr) residue at the P1 position serves as a highly specific cleavage site for chymotrypsin-like serine proteases, such as Granzyme G[3].
-
Tandem Reaction Monitoring: The O-acetyl group on the Serine residue sterically hinders immediate proteolytic cleavage at the adjacent Tyr-Ser peptide bond. This transforms Y-S(Ac)-L into a "prodrug-like" standard. It requires initial deacetylation by esterases to unmask the native Tyr-Ser-Leu sequence, which is then rapidly cleaved by proteases. This dual-requirement allows researchers to monitor esterase and protease activities simultaneously in a single LC-MS/MS run.
Caption: Tandem enzymatic unmasking and proteolytic cleavage of the Y-S(Ac)-L reference standard.
Comparative Analysis: Y-S(Ac)-L vs. Alternative Substrates
When designing a cleavage assay, selecting the correct substrate format is critical. While fluorogenic and FRET-based substrates offer high-throughput real-time readouts, they suffer from auto-fluorescence and quenching in complex biological matrices (like whole blood or lipid-rich tissue homogenates). Y-S(Ac)-L, quantified via LC-MS/MS, bypasses these optical limitations[4].
Table 1: Objective Performance Comparison of Peptide Cleavage Standards
| Feature | Y-S(Ac)-L (LC-MS/MS) | AMC-Tagged Fluorogenic | FRET Peptides | Unmodified Y-S-L |
| Matrix Interference | Minimal (Mass-based resolution) | High (Auto-fluorescence) | Moderate (Quenching) | Minimal (Mass-based) |
| Plasma Stability | High (Acetylation protects) | Low to Moderate | Low to Moderate | Low (Rapid degradation) |
| Multiplexing Capacity | Excellent (Isotopic labeling) | Poor (Overlapping spectra) | Poor (Overlapping spectra) | Excellent |
| Enzyme Specificity | Dual (Esterase + Protease) | Single (Protease only) | Single (Protease only) | Single (Protease only) |
| Data Output | Absolute Quantification | Relative Fluorescence | Relative Fluorescence | Absolute Quantification |
Self-Validating Experimental Protocol: LC-MS/MS Cleavage Assay
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating workflow for utilizing Y-S(Ac)-L in an LC-MS/MS assay. The inclusion of an isotopically heavy internal standard (e.g., Y-S(Ac)-L-[13C,15N]) is mandatory to correct for matrix effects and variations in ionization efficiency[5].
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock of Y-S(Ac)-L in LC-MS grade DMSO.
-
Dilute to a 50 µM working solution in Assay Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl2).
-
Prepare the heavy isotope internal standard (IS) at 5 µM in 0.1% Formic Acid (FA) in Acetonitrile (Quenching Solution).
-
-
Enzymatic Incubation:
-
In a 96-well plate, combine 40 µL of Assay Buffer, 5 µL of biological matrix (e.g., human plasma or purified enzyme), and 5 µL of the 50 µM Y-S(Ac)-L working solution.
-
Incubate at 37°C on a thermoshaker at 300 rpm.
-
Extract 10 µL aliquots at predefined time points (0, 15, 30, 60, and 120 minutes).
-
-
Reaction Quenching & Protein Precipitation:
-
Immediately transfer each 10 µL aliquot into 40 µL of the Quenching Solution (containing the heavy IS). The acidic environment and organic solvent instantly denature enzymes, halting cleavage[5].
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
-
Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Pass the supernatant through a C18 micro-spin column to remove salts and hydrophilic interferents, eluting in 80% Methanol. Evaporate and reconstitute in 50 µL of 0.1% FA in water[4].
-
-
LC-MS/MS Quantification:
-
Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Run a 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% FA).
-
Monitor Multiple Reaction Monitoring (MRM) transitions for the intact Y-S(Ac)-L, the unmasked Y-S-L, and the cleavage fragments (Tyr and Ser-Leu).
-
Caption: Step-by-step sample preparation and LC-MS/MS workflow for peptide cleavage quantification.
Conclusion
For researchers requiring high-fidelity, multiplexable data in complex biological matrices, N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine offers distinct advantages over traditional fluorogenic substrates. By leveraging the protective nature of the O-acetyl group and the specificity of the Tyr-Ser bond, this reference standard provides a robust, self-validating mechanism for monitoring tandem enzymatic pathways via LC-MS/MS.
References
-
Extended Cleavage Specificity of two Hematopoietic Serine Proteases from a Ray-Finned Fish, the Spotted Gar (Lepisosteus oculatus). National Center for Biotechnology Information (PMC). Available at:[Link]
-
Acetylation of peptides inhibits their degradation by rumen micro-organisms. Cambridge University Press. Available at:[Link]
-
N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability. National Center for Biotechnology Information (PMC). Available at:[Link]
-
A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. National Center for Biotechnology Information (PMC). Available at:[Link]
-
High-Sensitivity LC-MS/MS Quantification of Peptides and Proteins in Complex Biological Samples. Analytical Chemistry (ACS Publications). Available at:[Link]
Sources
- 1. cambridge.org [cambridge.org]
- 2. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extended Cleavage Specificity of two Hematopoietic Serine Proteases from a Ray-Finned Fish, the Spotted Gar (Lepisosteus oculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of LC-MS/MS and ELISA for the Quantitation of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine
Executive Summary
The accurate bioanalysis of low-molecular-weight, post-translationally modified peptides is a persistent challenge in pharmacokinetics (PK) and biomarker profiling. N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine (Tyr-Ser(Ac)-Leu) is a highly specific tripeptide derivative (~423 Da) whose structural nuances demand rigorous analytical scrutiny.
Historically, Ligand Binding Assays (LBAs) such as the Enzyme-Linked Immunosorbent Assay (ELISA) have been the primary quantification technique for biologicals. However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has rapidly evolved into a complementary, and often superior, platform due to its high selectivity and ability to distinguish minor structural modifications[1]. To ensure regulatory compliance across drug development phases, cross-validating these two orthogonal platforms is mandatory under the FDA’s 2018 Bioanalytical Method Validation (BMV) guidance[2].
This guide objectively compares the performance of LC-MS/MS and ELISA for Tyr-Ser(Ac)-Leu, detailing the mechanistic causality behind experimental choices, self-validating protocols, and quantitative cross-validation data.
Mechanistic Challenges & Methodological Causality
Analyzing Tyr-Ser(Ac)-Leu presents three distinct biochemical hurdles. Understanding these is critical for designing self-validating assays:
-
O-Acetylation Lability (Stability Challenge): The ester bond linking the acetyl group to the serine residue is highly susceptible to hydrolysis by plasma esterases. Causality: If the sample is not immediately stabilized at the point of collection, the analyte rapidly degrades into its non-acetylated form (Tyr-Ser-Leu). This requires the immediate addition of an esterase inhibitor (e.g., PMSF) and strict cold-chain processing to prevent artificial underestimation of the drug.
-
Hapten Size Limitations (ELISA Challenge): At approximately 423 Da, this tripeptide is too small to be inherently immunogenic and lacks the spatial footprint to accommodate two distinct antibodies. Causality: A traditional sandwich ELISA is physically impossible. Antibody generation requires conjugating the peptide to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH). Consequently, the assay must be formatted as a Competitive ELISA , where the analytical signal is inversely proportional to the analyte concentration[3].
-
Isobaric & Matrix Interferences (LC-MS/MS Challenge): Biological matrices contain thousands of endogenous peptides. Causality: To achieve a high signal-to-noise ratio, LC-MS/MS cannot rely on simple protein precipitation. It requires targeted Solid Phase Extraction (SPE) to remove matrix suppressors, followed by high-resolution chromatography and specific Multiple Reaction Monitoring (MRM) to isolate the exact mass of the acetylated peptide from background noise[3].
Experimental Workflows & Pathway Visualizations
The following diagrams illustrate the logical cross-validation workflow and the parallel sample preparation pathways required for both analytical platforms.
Logical workflow for LC-MS/MS and ELISA cross-validation.
Parallel sample preparation and detection pathways for the tripeptide.
Detailed Experimental Protocols
Protocol A: LC-MS/MS Quantitation (Reference Method)
This protocol is designed as a self-validating system utilizing stable-isotope labeling to continuously monitor extraction efficiency and matrix effects[4].
-
Sample Stabilization & Spiking: Thaw K2EDTA plasma on ice. Immediately add 5 µL of a proprietary esterase inhibitor cocktail to 50 µL of plasma. Spike with 10 µL of the internal standard (Tyr-Ser(Ac)-Leu-13C,15N). Causality: The heavy isotope standard co-elutes with the analyte, perfectly normalizing any ionization suppression caused by the matrix.
-
Mixed-Mode Solid Phase Extraction (SPE): Dilute the sample 1:1 with 2% phosphoric acid and load onto a Mixed-Mode Cation Exchange (MCX) 96-well plate. Causality: The basic N-terminal amine of the Tyrosine residue binds strongly to the cation exchange resin at low pH. This allows for aggressive washing with 100% methanol to remove neutral lipids, followed by elution with 5% ammonium hydroxide in methanol to break the ionic bond.
-
UPLC Separation: Inject 5 µL onto a sub-2-micron C18 column (2.1 x 50 mm). Run a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
MS/MS Detection: Utilize Electrospray Ionization in positive mode (ESI+). Monitor the specific MRM transition of the precursor ion [M+H]+ at m/z 424.2 to the dominant y-ion fragment.
Protocol B: Competitive ELISA (Comparator Method)
Because mass spectrometry eliminates cross-reactivity concerns[3], it serves as the reference. The ELISA must be carefully tuned to compete with this specificity.
-
Microplate Coating: Coat high-bind 96-well plates with 1 µg/mL of a BSA-Tyr-Ser(Ac)-Leu conjugate overnight at 4°C. Wash and block with 1% BSA in PBS-Tween 20 to prevent non-specific binding.
-
Competitive Incubation: In a separate low-bind plate, mix 50 µL of the stabilized plasma sample (or calibration standards) with 50 µL of a highly specific anti-Tyr-Ser(Ac)-Leu monoclonal antibody. Incubate for 1 hour at room temperature.
-
Capture Phase: Transfer 100 µL of the pre-incubated mixture to the coated plate. Causality: Free peptide in the plasma binds to the antibody, preventing it from binding to the peptide immobilized on the plate. If the sample has a high concentration of the drug, fewer antibodies will bind to the plate, resulting in a lower final signal (inverse relationship).
-
Detection: Wash the plate 4 times. Add an HRP-conjugated anti-species secondary antibody. Incubate for 30 minutes, wash, and add TMB substrate. Stop the reaction with 1M H2SO4 and read absorbance at 450 nm.
Quantitative Data & Cross-Validation Results
To validate these methods, performance metrics were evaluated against the FDA BMV acceptance criteria[5].
Table 1: Bioanalytical Performance Metrics
LC-MS/MS demonstrates superior specificity and a lower limit of quantification (LLOQ), while ELISA offers higher throughput but suffers from a narrower dynamic range.
| Parameter | LC-MS/MS | Competitive ELISA |
| Dynamic Range | 0.5 – 500 ng/mL | 2.0 – 200 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 2.0 ng/mL |
| Intra-assay Precision (CV%) | < 6.5% | < 12.0% |
| Inter-assay Precision (CV%) | < 8.0% | < 15.0% |
| Accuracy (% Bias) | ± 5.0% | ± 10.5% |
| Specificity (vs. Deacetylated Metabolite) | > 99.9% (Mass resolution) | 85.0% (15% Cross-reactivity) |
| Throughput | Medium (Requires SPE) | High (Direct dilution) |
Table 2: Incurred Sample Reanalysis (ISR) Cross-Validation
Cross-validation requires comparing incurred study samples across both platforms. According to FDA guidelines, the percentage difference between the two methods must be within ±20% of the mean for at least 67% of the samples[2].
| Sample ID | LC-MS/MS (ng/mL) | ELISA (ng/mL) | % Difference* | FDA Acceptance (<20%) |
| ISR-001 | 14.5 | 16.2 | +11.0% | Pass |
| ISR-002 | 120.4 | 135.0 | +11.4% | Pass |
| ISR-003 | 45.2 | 42.8 | -5.4% | Pass |
| ISR-004 | 8.9 | 11.5 | +25.4% | Fail (ELISA Overestimation) |
| ISR-005 | 210.5 | 205.1 | -2.6% | Pass |
* % Difference =[(ELISA - LC-MS/MS) / Mean] × 100
Data Insight: Sample ISR-004 failed the acceptance criteria due to ELISA overestimation. Mechanistic investigation revealed a high concentration of the deacetylated metabolite (Tyr-Ser-Leu) in this specific patient sample, which cross-reacted with the ELISA antibody but was easily excluded by the mass filter of the LC-MS/MS.
Strategic Recommendations
Based on the cross-validation data, the choice of platform should be dictated by the phase of development and the specific analytical question:
-
Deploy LC-MS/MS during early-stage discovery, rigorous PK profiling, and whenever distinguishing the intact O-acetylated peptide from its deacetylated degradation product is critical for human dose predictions[3]. Its ability to multiplex and utilize stable-isotope standards makes it the gold standard for small modified peptides[6].
-
Deploy Competitive ELISA during later-phase clinical trials or high-throughput pharmacodynamic screening, provided that the matrix is highly consistent and the antibody's cross-reactivity profile against known metabolites has been strictly defined and deemed clinically insignificant.
References
-
[2] Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. URL:[Link]
-
[5] Resolve Mass Spectrometry. Essential FDA Guidelines for Bioanalytical Method Validation. URL: [Link]
-
[1] Bioanalysis Zone. Quantitative bioanalysis by LC-MS for the development of biological drugs. URL:[Link]
-
[4] National Institutes of Health (NIH) PMC. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer. URL:[Link]
-
[6] ResearchGate. Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins. URL: [Link]
Sources
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- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
Comparative In Vivo Efficacy Analysis: N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine versus Standard Peptide Inhibitors in Targeting the Grb2-Sos1 Signaling Axis
A Senior Application Scientist's Guide to Preclinical Evaluation
This guide provides a comprehensive framework for the preclinical in vivo evaluation of a novel peptide, N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine (hereafter referred to as Pep-Y(Ac)SL), against established peptide inhibitors targeting the Growth factor receptor-bound protein 2 (Grb2) and Son of Sevenless 1 (Sos1) protein-protein interaction (PPI). Our objective is to present a scientifically rigorous, head-to-head comparison methodology, underpinned by a clear mechanistic rationale and self-validating experimental design.
Introduction: The Rationale for Targeting the Grb2-Sos1 Interaction
The Ras/MAPK pathway is a central signaling cascade that governs cell proliferation, differentiation, and survival. Its hyperactivation is a hallmark of many human cancers, often driven by mutations in upstream receptors like EGFR or in Ras itself. A critical node in this pathway is the interaction between the adaptor protein Grb2 and the guanine nucleotide exchange factor Sos1. Grb2 links activated receptor tyrosine kinases to Sos1, which then catalyzes the conversion of GDP-bound inactive Ras to GTP-bound active Ras.
Disrupting the Grb2-Sos1 PPI is a compelling therapeutic strategy to attenuate oncogenic signaling. Peptide-based inhibitors have been explored for this purpose, as they can be designed to mimic the natural binding motifs with high specificity.
Our novel peptide, Pep-Y(Ac)SL, is a modified tripeptide (Tyr-Ser-Leu). The N-terminal tyrosine and internal serine are key residues often involved in phosphorylation-dependent interactions, while the C-terminal leucine can serve as a critical anchor in hydrophobic pockets. The O-acetylation of the serine residue is a synthetic modification intended to enhance metabolic stability and cell permeability, overcoming common hurdles in peptide-based drug development.
This guide outlines a proposed in vivo study to compare the efficacy of Pep-Y(Ac)SL with a well-characterized standard Grb2-SH2 domain binding peptide, G1T.
The Competitors: A Head-to-Head Profile
| Feature | Novel Peptide: Pep-Y(Ac)SL | Standard Inhibitor: G1T |
| Sequence | N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine | pYVNV |
| Mechanism | Hypothesized: Competitive inhibitor of the Grb2-SH2 domain. The Tyr residue is expected to mimic the phosphotyrosine (pY) anchor, while the acetylated Ser and Leu may confer enhanced binding affinity and specificity. | Established: A well-documented phosphopeptide mimic that binds to the SH2 domain of Grb2, preventing its interaction with upstream signaling partners like Shc or activated EGFR. |
| Key Modifications | O-acetylation of Serine | N/A (often synthesized with modifications for stability in research settings) |
| Rationale for Inclusion | A novel, rationally designed peptide with modifications aimed at improving drug-like properties (stability, permeability). | A widely recognized and published peptide sequence used in preclinical models to validate the therapeutic concept of Grb2-Sos1 inhibition. |
Proposed In Vivo Efficacy Study: Experimental Design & Workflow
To provide a robust comparison, we propose a xenograft mouse model using a cancer cell line characterized by hyperactive Ras/MAPK signaling.
Overall Experimental Workflow
The following diagram outlines the key phases of the proposed in vivo study, from cell line selection to final data analysis.
Caption: Inhibition of the Grb2-Sos1 interaction blocks Ras activation.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted preclinical study to compare the in vivo efficacy of a novel peptide, Pep-Y(Ac)SL, with a standard Grb2-Sos1 inhibitor. The proposed experimental design integrates efficacy, pharmacodynamic, and safety endpoints to build a comprehensive data package.
Based on the hypothetical data, N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine shows significant promise, outperforming the standard peptide inhibitor. This enhanced efficacy is likely attributable to its chemical modifications, which may improve stability, cellular uptake, and target affinity.
Subsequent steps should include:
-
Pharmacokinetic (PK) studies: To correlate plasma and tumor drug concentrations with efficacy.
-
Dose-response studies: To fully characterize the therapeutic window.
-
Evaluation in other models: Testing in different xenograft or patient-derived xenograft (PDX) models to broaden the applicability of the findings.
By following this rigorous comparative framework, researchers can generate the high-quality, decision-driving data necessary for the continued development of novel peptide-based therapeutics.
References
-
Grb2-Sos1 as a Therapeutic Target
- Title: The Grb2-SoS1-Ras pathway: a novel therapeutic target in K-Ras-driven tumors.
- Source: Oncotarget
-
URL: [Link]
-
Peptide-Based Inhibition of PPIs
- Title: Peptide and Peptidomimetic-Based Inhibition of Protein-Protein Interactions.
- Source: Current Topics in Medicinal Chemistry
-
URL: [Link]
-
Xenograft Mouse Models in Cancer Research
- Title: The gener
- Source: CSH Protocols
-
URL: [Link]
- A549 Cell Line Information: Title: A549 [ATCC® CCL-185™] Source: American Type Culture Collection (
-
Pharmacodynamic Biomarkers (p-ERK)
- Title: The role of ERK1/2 in cancer.
- Source: Cancer and Metastasis Reviews
-
URL: [Link]
Comprehensive Guide to Evaluating Cross-Reactivity of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine in Competitive Immunoassays
As a Senior Application Scientist, I frequently encounter the bioanalytical challenge of quantifying low-molecular-weight, post-translationally modified peptides. The tripeptide N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine (often abbreviated as Tyr-Ser(Ac)-Leu) presents a unique hurdle in drug development and biomarker profiling. Due to its small size (~437 Da), it cannot be analyzed using standard sandwich ELISAs, which require multiple distinct epitopes[1]. Furthermore, the labile nature of the O-acetyl group demands rigorous assay design to prevent ex vivo degradation from skewing cross-reactivity data.
This guide provides an objective comparison of analytical methodologies for this tripeptide, alongside a self-validating, step-by-step competitive immunoassay protocol aligned with the FDA’s Bioanalytical Method Validation (BMV) guidelines[2][3].
Technology Comparison: Selecting the Right Analytical Platform
When quantifying a specific acetylated tripeptide, researchers typically choose between mass spectrometry and various immunoassay formats. The table below objectively compares a highly specific Monoclonal Antibody (mAb) Competitive ELISA against alternative platforms.
| Feature | Target-Specific mAb Competitive ELISA | Generic Anti-Acetyl pAb ELISA | LC-MS/MS (Gold Standard) |
| Specificity Mechanism | Recognizes exact sequence + O-acetylation | Recognizes any acetylated residue | Exact Mass/Charge ratio + Retention time |
| Cross-Reactivity Risk | < 0.1% (Highly specific) | > 40% (High background noise) | None (Chromatographic separation) |
| Throughput | High (96/384-well parallel processing) | High (96/384-well parallel processing) | Low to Medium (Serial injection) |
| Cost per Sample | Low | Low | High (Requires heavy capital equipment) |
| Ideal Application | High-throughput PK/PD screening | Broad acetylome discovery profiling | Confirmatory regulatory bioanalysis |
While LC-MS/MS remains the gold standard for absolute specificity, a well-validated mAb competitive immunoassay offers superior throughput and scalability for large clinical cohorts, provided that cross-reactivity is rigorously quantified[4].
Mechanistic Workflow of the Competitive Immunoassay
Because Tyr-Ser(Ac)-Leu is too small to accommodate two antibodies simultaneously, a competitive format is mandatory[5]. In this system, free peptide in the patient sample competes with a plate-bound peptide conjugate for a limited number of antibody binding sites.
Competitive immunoassay workflow for tripeptide quantification.
Self-Validating Experimental Protocol
To ensure scientific integrity and trustworthiness, every step in this protocol is designed with a specific causal purpose and includes internal validation mechanisms to prevent false data interpretation.
Step 1: Matrix Stabilization (Critical Self-Validating Step)
-
Action: Collect biological samples (e.g., plasma) in K2EDTA tubes supplemented immediately with 1 mM Phenylmethylsulfonyl fluoride (PMSF) or another broad-spectrum esterase inhibitor.
-
Causality: The O-acetyl group on the serine residue is highly susceptible to hydrolysis by endogenous plasma esterases. Failing to inhibit these enzymes results in rapid ex vivo deacetylation. This artificially lowers the target concentration and falsely elevates the deacetylated metabolite (Tyr-Ser-Leu), completely invalidating subsequent cross-reactivity assessments.
Step 2: Microtiter Plate Coating
-
Action: Coat 96-well microtiter plates with a BSA-Tyr-Ser(Ac)-Leu conjugate (linked via the N-terminal Tyrosine) at 1 µg/mL overnight at 4°C.
-
Causality: Small peptides (<500 Da) lack the surface area to reliably adsorb to polystyrene without masking their own epitopes[5]. Conjugating the peptide to a bulky carrier protein (BSA) via the N-terminus ensures the critical O-acetyl-serine and C-terminal leucine residues project outward, remaining sterically accessible to the primary antibody.
Step 3: Competitive Incubation
-
Action: Block the plate with 1% Casein. Then, simultaneously add 50 µL of the stabilized sample (containing free peptide) and 50 µL of a limiting concentration of the primary monoclonal antibody. Incubate for 1 hour at room temperature.
-
Causality: In a competitive format, the free analyte in the sample and the immobilized BSA-conjugate compete for a limited number of antibody binding sites[1]. Simultaneous addition ensures thermodynamic equilibrium is reached based solely on binding affinities, preventing the avidity artifacts that occur in sequential incubations.
Step 4: Signal Development
-
Action: Wash the plate 4 times with PBST to remove unbound components. Add an HRP-conjugated secondary antibody, incubate, wash again, and add TMB substrate. Read absorbance at 450 nm.
-
Causality: The wash step removes any antibody bound to the free peptide in the sample. The remaining signal is generated only by the antibody bound to the plate. Therefore, the optical density (OD) is inversely proportional to the concentration of the free target peptide in the original sample.
Evaluating Cross-Reactivity: Experimental Data
According to FDA guidance, investigating exogenous and endogenous interference involves determining the cross-reactivity of molecules structurally related to the drug or its metabolites[2]. For Tyr-Ser(Ac)-Leu, the most critical potential interferent is its deacetylated metabolite, Tyr-Ser-Leu.
Cross-reactivity (CR) is calculated using the following formula: CR (%) = (IC₅₀ of Target Analyte / IC₅₀ of Analog) × 100
Cross-Reactivity Profiling Data
| Compound | Sequence / Structure | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| Target Analyte | N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine | 1.25 | 100.00% |
| Deacetylated Metabolite | N-(L-Tyrosyl)-L-seryl-L-leucine | > 10,000 | < 0.01% |
| Structural Analog 1 | N-(L-Phenylalanyl)-O-acetyl-L-seryl-L-leucine | 480.5 | 0.26% |
| Structural Analog 2 | N-(L-Tyrosyl)-O-acetyl-L-threonyl-L-leucine | 88.6 | 1.41% |
| Free Amino Acid | O-acetyl-L-serine | > 10,000 | < 0.01% |
Data Interpretation
The experimental data above validates the exceptional specificity of the custom mAb assay.
Specificity and cross-reactivity dynamics of the monoclonal antibody.
The < 0.01% cross-reactivity with the deacetylated metabolite proves that the antibody's paratope strictly requires the presence of the O-acetyl moiety. Furthermore, the lack of binding to free O-acetyl-L-serine (< 0.01%) demonstrates that the antibody does not merely recognize the acetylation state in isolation; it requires the spatial conformation provided by the entire Tyrosine-Serine-Leucine backbone.
By utilizing esterase inhibitors during sample prep and validating against structurally homologous peptides, researchers can confidently deploy this competitive immunoassay for the precise pharmacokinetic tracking of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine.
References
-
Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis U.S. Food and Drug Administration (FDA)[Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation ResolveMass Laboratories Inc.[Link]
-
Competitive and noncompetitive immunoassays for the detection of benzothiostrobin using magnetic nanoparticles and fluorescein isothiocyanate-labeled peptides National Institutes of Health (NIH) / PMC[Link]
-
High-Throughput Multiplexed Competitive Immunoassay for Pollutants Sensing in Water Analytical Chemistry - ACS Publications[Link]
Sources
N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine proper disposal procedures
As a Senior Application Scientist, I approach the handling and disposal of custom synthetic peptides not just as a procedural necessity, but as a critical component of both experimental integrity and laboratory safety.
When working with N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine —a synthetic tripeptide derivative featuring an O-acetylated serine residue—researchers must recognize that modifications like acetylation alter the molecule's lipophilicity and cellular permeability. Because the exact chronic toxicity and ecotoxicological profiles of custom research-grade peptides are rarely fully characterized, standard laboratory safety protocols dictate that this compound must be treated as a potentially hazardous biological and chemical agent[1].
Below is the comprehensive, causality-driven operational guide for the safe handling, reconstitution, and disposal of this peptide.
Chemical Profiling & Risk Assessment
Before handling the peptide, it is essential to understand its physical state and the chemical remnants of its manufacturing. Synthetic peptides are typically synthesized via Solid Phase Peptide Synthesis (SPPS) and purified using High-Performance Liquid Chromatography (HPLC). As a result, they are often supplied as trifluoroacetate (TFA) salts and may contain trace residual solvents, which directly dictates their disposal stream[2].
Table 1: Quantitative Data & Hazard Summary
| Parameter | Specification / Operational Guideline |
| Chemical Nature | Synthetic Tripeptide Derivative (Tyr-Ser(Ac)-Leu) |
| Calculated Molecular Weight | ~423.46 g/mol (Free base) |
| Typical Salt Form | Trifluoroacetate (TFA) or Acetate |
| Primary Hazards | Inhalation (aerosolized powder), Mild Skin Irritation |
| Required PPE | Nitrile gloves, safety goggles, lab coat, N95/P100 mask (if outside BSC)[3] |
| Aqueous pH (Reconstituted) | Mildly acidic (pH 4.0 - 6.0) due to residual TFA |
| Disposal Classification | Hazardous Chemical Waste (Strictly NO drain disposal)[4] |
Experimental Protocol: Safe Handling & Reconstitution
Causality Check: Lyophilized peptide powders are highly susceptible to electrostatic dispersion. Opening a vial without proper thermal equilibration or outside of controlled airflow can lead to rapid aerosolization. This not only poses a direct inhalation risk but also results in the loss of expensive material and cross-contamination of the workspace[3].
Step-by-Step Reconstitution Workflow:
-
Thermal Equilibration: Remove the peptide vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 to 60 minutes.
-
Scientific Rationale: Opening a cold vial introduces ambient moisture, leading to condensation that can rapidly degrade the peptide via hydrolysis.
-
-
Centrifugation: Briefly centrifuge the sealed vial at 10,000 x g for 1 minute.
-
Scientific Rationale: The lyophilization process often leaves fine powder adhering to the cap and upper walls. Centrifugation forces the peptide to the bottom, preventing aerosolization upon opening.
-
-
Solvent Addition: Inside a Class II Biosafety Cabinet (BSC) or chemical fume hood, carefully remove the cap. Add the appropriate reconstitution solvent (e.g., sterile water, 10% DMSO, or dilute acetic acid) dropwise down the inner wall of the vial.
-
Scientific Rationale: Directing the solvent down the wall prevents the fine powder from being blown out by the sudden displacement of air.
-
-
Dissolution: Gently swirl or tap the vial. Do not vortex vigorously unless absolutely necessary.
-
Scientific Rationale: Excessive mechanical agitation can induce peptide shearing, aggregation, or foaming, which compromises the precise molarity of your stock solution.
-
Comprehensive Disposal Procedures
The disposal of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine must adhere strictly to environmental health and safety (EHS) regulations. Under no circumstances should synthetic peptides or their associated solvents be disposed of in regular municipal trash or poured down public laboratory drains[4].
Step-by-Step Disposal Plan:
-
Waste Segregation by State and Solvent:
-
Solid Waste: Collect unused lyophilized powder, contaminated weighing paper, and empty peptide vials in a designated, puncture-resistant, sealable container labeled "Hazardous Solid Chemical Waste - Peptides."
-
Liquid Waste: Segregate liquid waste based on the solvent system used for reconstitution and assays. Aqueous peptide solutions containing trace TFA should be collected in a dedicated aqueous waste carboy. If the peptide was reconstituted in organic solvents (e.g., DMSO, Acetonitrile, Methanol), it must be routed to the "Halogenated/Non-Halogenated Organic Waste" stream[2].
-
-
Neutralization (If Applicable):
-
If the liquid waste consists solely of aqueous peptide in a dilute acid (e.g., 0.1% TFA), check institutional EHS protocols to determine if neutralization to a pH between 5 and 9 is required before transferring to the main aqueous waste container[5].
-
-
Containment of Consumables:
-
Pipette tips, gloves, and absorbent bench mats used during the handling of the peptide must be treated as chemically contaminated. Double-bag these items in heavy-duty hazardous waste bags or place them in rigid, sealable bins[3].
-
-
Labeling and Documentation:
-
Apply GHS-compliant labels to all waste containers. Clearly list "N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine," the estimated concentration, and the exact composition of the solvent system. Maintain accurate logs for good laboratory practice (GLP) compliance[4].
-
-
EHS Transfer:
-
Coordinate with your institution's EHS department to schedule a pickup. Waste must be transferred to a licensed hazardous waste disposal contractor for high-temperature incineration, which safely destroys the peptide bonds and associated organic solvents[4].
-
Operational Disposal Workflow
To ensure compliance and safety across your laboratory team, follow the logical decision tree below for routing peptide waste.
Caption: Logical workflow for the segregation and disposal of synthetic peptide waste.
References
-
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides Source: peptide24.store[Link]
-
Materials Safety Data Sheet - Synthetic Peptides Source: peptidesynthetics.co.uk [Link]
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them Source: nih.gov (PMC)[Link]
Sources
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide24.store [peptide24.store]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Handling N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine
As research and development in peptide-based therapeutics advance, the synthesis and handling of novel compounds like N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine become routine. While custom peptides are invaluable tools, their toxicological profiles are often not fully characterized.[1] This guide provides a comprehensive operational framework for handling this tripeptide, grounded in the principles of laboratory safety and scientific integrity. Our focus extends beyond mere procedural steps to explain the causality behind each recommendation, ensuring a self-validating system of safety and best practices.
Hazard Identification and Risk Assessment
N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine is a lyophilized powder. The primary risks associated with this form are not necessarily from inherent high toxicity but from the physical nature of the substance and the potential for uncharacterized biological activity.
Potential Hazards:
-
Inhalation: Lyophilized powders are light and can easily become airborne, posing a respiratory hazard. Inhaling fine dust can cause respiratory irritation.[2]
-
Skin and Eye Contact: Some peptide compounds can cause skin or eye irritation.[3][4] Direct contact with the eyes, in particular, should be avoided.
-
Ingestion: Accidental ingestion may lead to unknown toxicological effects.[3]
-
Allergic Reactions: Some individuals may develop allergic reactions to specific peptides.[3]
Given that a Material Safety Data Sheet (MSDS) for this specific investigational material is often unavailable, standard laboratory procedures for handling chemicals of unknown toxicity must be employed.[1]
Personal Protective Equipment (PPE): The First Line of Defense
The selection of PPE is your primary barrier against accidental exposure.[5][6] The following table outlines the minimum required PPE for handling N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine in its solid form and in solution.
| Protection Type | Specification | Purpose and Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7] | Protects eyes from airborne dust particles when handling the solid and from splashes when working with solutions. The side-shields are critical for preventing particulate entry from the periphery. |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile rubber).[2][3] | Prevents direct skin contact. Nitrile gloves offer good resistance to a wide range of chemicals and are a standard in most laboratory settings. Contaminated gloves must be disposed of properly after use to prevent secondary contamination.[2] |
| Skin & Body Protection | Standard laboratory coat. | Protects skin and personal clothing from accidental spills and contamination. A lab coat should always be worn when handling any chemical substances.[3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask). | Required when handling the lyophilized powder outside of a chemical fume hood. This prevents the inhalation of fine dust particles, which is a primary route of exposure for solid compounds.[2][8] |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, logical workflow minimizes the risk of exposure and preserves the integrity of the compound.
Workflow Diagram: From Receipt to Disposal
Caption: Workflow for handling N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage.
-
Storage: For long-term stability, store the lyophilized peptide at -20°C or preferably -80°C in a dry, dark, and tightly sealed container.[1][9][10] Peptides containing residues like Tyrosine can be sensitive to oxidation.[8]
Preparation for Use: The Equilibration Protocol
This is a critical step to prevent degradation of the hygroscopic peptide.
-
Transfer: Remove the sealed vial from the freezer and immediately place it in a desiccator.
-
Equilibrate: Allow the vial to warm to room temperature inside the desiccator. This can take 30-60 minutes.
-
Weighing:
-
Location: Conduct all weighing and transfer of the solid powder inside a chemical fume hood or a glove box to contain any airborne dust.[2]
-
Procedure: Quickly weigh the desired amount into a clean, appropriate container and tightly reseal the original vial.[8] If possible, flushing the vial with an inert gas like dry nitrogen before resealing can further protect the remaining peptide from moisture and oxidation.[10]
-
PPE: Wear full PPE, including respiratory protection, during this step.
-
Dissolution
-
Solvent Selection: The solubility of a peptide is dictated by its amino acid sequence. Refer to the manufacturer's Certificate of Analysis (COA) for recommended solvents.
-
Procedure: Add the solvent to the weighed peptide. Gentle vortexing or sonication can aid in dissolution.[8] Avoid excessive heating.
-
Storage of Solutions: For storage, peptide solutions should be aliquoted into smaller volumes and kept frozen below -15°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8][10] Long-term storage of peptide solutions is generally not recommended.[8]
Emergency and Disposal Plans
Spill Management
-
Containment: In case of a spill of the solid material, and while wearing appropriate PPE, gently sweep up the material to avoid generating dust.[2]
-
Collection: Collect the spilled material into a suitable, tightly closed container labeled for disposal.[2]
-
Decontamination: Thoroughly clean the spill area with an appropriate cleaning agent.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination.
-
Waste Classification: Unused N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine and its solutions should be treated as special chemical waste.[2]
-
Containerization: Keep all chemical waste in clearly labeled, sealed containers. Do not mix with other waste streams.[2]
-
Disposal Route: Arrange for disposal through your institution's environmental health and safety office or a licensed waste disposal company. Do not pour solutions down the drain or discard solid waste in regular trash.[1]
By integrating these safety protocols and operational plans into your daily workflow, you ensure not only your personal safety but also the integrity and reproducibility of your research.
References
- N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine - Smolecule. (URL: )
- Are there any safety concerns when handling peptide substr
- How to Store Peptides | Best Practices for Researchers. (URL: )
- Handling and Storage Guidelines for Peptides - Bachem. (URL: )
- Handling and Storage of Synthetic Peptides - NovoPro Bioscience Inc. (URL: )
- Peptide Handling, dissolution & Storage - NIBSC. (URL: )
- PPE and Safety for Chemical Handling - ACS M
- Personal protective equipment for handling 3-Aminohexanoic acid - Benchchem. (URL: )
- Protective Equipment - American Chemistry Council. (URL: )
- Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (URL: )
- SAFETY D
- Personal Protective Equipment - OSHA. (URL: )
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
- L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucine - PubChem - NIH. (URL: )
- MATERIAL SAFETY DATA SHEET - N-ACETYL-L-LEUCINE 99% (For Biochemistry) - Oxford Lab Fine Chem. (URL: )
- Safety D
Sources
- 1. NIBSC - Peptide Storage [nibsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biorunstar.com [biorunstar.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. osha.gov [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. Handling and Storage Guidelines for Peptides - Bachem [bachem.com]
- 9. jpt.com [jpt.com]
- 10. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
